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  • Product: (R)-ethyl-2-hydroxypentanoate
  • CAS: 115626-59-0

Core Science & Biosynthesis

Foundational

The Architecture of (R)-Ethyl-2-hydroxypentanoate: Structural Profiling, Enantioselective Synthesis, and Analytical Validation

Executive Overview In the landscape of modern drug development and fine chemical synthesis, chiral α-hydroxy esters serve as indispensable building blocks. (R)-ethyl-2-hydroxypentanoate (also known as (R)-ethyl 2-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of modern drug development and fine chemical synthesis, chiral α-hydroxy esters serve as indispensable building blocks. (R)-ethyl-2-hydroxypentanoate (also known as (R)-ethyl 2-hydroxyvalerate) is a prime example of a high-value chiral synthon. Possessing a precisely defined stereocenter at the C2 position, this compound is utilized extensively in the asymmetric synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialized flavor compounds[1][2].

This technical guide deconstructs the chemical structure, physical properties, and self-validating experimental protocols required for the synthesis and analytical resolution of (R)-ethyl-2-hydroxypentanoate. By understanding the causality behind its physicochemical behavior and the mechanistic logic of its biocatalytic production, researchers can optimize its integration into complex synthetic pipelines.

Chemical Identity & Structural Architecture

The structural integrity of (R)-ethyl-2-hydroxypentanoate is defined by three core functional domains:

  • The Pentanoate Backbone: A five-carbon aliphatic chain that confers lipophilicity and dictates the molecule's steric bulk.

  • The Ethyl Ester Moiety: A protecting and activating group that enhances volatility and organic solubility while remaining susceptible to controlled hydrolysis or transesterification[2].

  • The C2 Chiral Hydroxyl Group: The defining feature of the molecule. The (R)-absolute configuration dictates its specific spatial orientation, which is critical for stereospecific binding in biological targets or subsequent asymmetric transformations.

Quantitative Structural Data

The following table summarizes the foundational chemical identifiers for the (R)-enantiomer[1][2]:

ParameterValueCausality / Significance
IUPAC Name Ethyl (2R)-2-hydroxypentanoateStandardized nomenclature denoting the (R) stereocenter.
CAS Registry Number 115626-59-0Unique identifier for the specific (R)-enantiomer.
Molecular Formula C₇H₁₄O₃Dictates the mass and elemental composition.
Molecular Weight 146.18 g/mol Low molecular weight facilitates high volatility for GC analysis.
SMILES CCCC(C(=O)OCC)Topological string representing the 3D chiral architecture.

Physical & Thermodynamic Properties

The macroscopic physical properties of (R)-ethyl-2-hydroxypentanoate are a direct macroscopic manifestation of its microscopic intermolecular forces. The presence of the hydroxyl (-OH) group introduces hydrogen bonding capabilities, which significantly elevates its boiling point compared to non-hydroxylated analogs. Conversely, the hydrophobic pentyl chain and ethyl ester group limit its aqueous solubility, driving its preference for organic phases[2].

Physicochemical Profile

The thermodynamic and physical properties (derived from highly pure enantiomeric and racemic baseline data) are detailed below[3][4]:

PropertyValueMechanistic Explanation
Physical State Colorless to pale yellow liquidTypical for short-to-medium chain aliphatic esters.
Boiling Point ~189.4 – 190 °C (at 760 mmHg)Elevated by intermolecular hydrogen bonding from the α-hydroxyl group.
Density 0.983 g/mL (at 20 °C)The dense packing of the ester and hydroxyl groups yields a density near that of water.
Refractive Index ( nD20​ ) 1.421Reflects the polarizability of the electron cloud within the ester and aliphatic chain.
Flash Point 61 °CIndicates moderate volatility and flammability; requires standard organic solvent precautions.
Solubility Soluble in EtOH, Et₂O; limited in H₂OThe hydrophobic alkyl chains dominate the solvation thermodynamics, restricting water dipole interactions.

Enantioselective Synthesis Architectures

The synthesis of (R)-ethyl-2-hydroxypentanoate strictly requires asymmetric methodologies to establish the C2 stereocenter. While chemical asymmetric hydrogenation using chiral phosphine or NHC-ligands is viable, biocatalytic asymmetric reduction of the prochiral precursor, ethyl 2-oxopentanoate (ethyl 2-oxovalerate), offers superior enantiomeric excess (ee) and environmental sustainability[5][6].

Mechanistic Logic of Biocatalytic Reduction

Enzymes such as the α-Keto Amide Reductase (YKAR) isolated from Saccharomyces cerevisiae or whole-cell biocatalysts like Streptosporangium strains possess highly evolved, sterically constrained active sites[5][6]. These active sites force the prochiral ketone substrate into a specific orientation. Hydride transfer from the NAD(P)H cofactor occurs exclusively from one face (the Re or Si face, depending on the enzyme's architecture), yielding the (R)-enantiomer with >99% ee[6].

BiocatalyticPathway Substrate Ethyl 2-oxopentanoate (Prochiral Ketone) Enzyme Biocatalyst (e.g., YKAR / Streptosporangium) Substrate->Enzyme Binding to Active Site Product (R)-ethyl-2-hydroxypentanoate (>99% ee) Enzyme->Product Product Release Cofactor NAD(P)H Hydride Donor Cofactor->Enzyme Stereospecific Hydride Transfer

Fig 1: Biocatalytic asymmetric reduction pathway yielding (R)-ethyl-2-hydroxypentanoate.

Step-by-Step Protocol: Asymmetric Reduction via YKAR

This self-validating protocol ensures high conversion and stereopurity by coupling the reduction with continuous cofactor regeneration[6].

  • Biocatalyst Preparation: Isolate and purify YKAR from Saccharomyces cerevisiae or prepare a standardized suspension of Streptosporangium wet cells (e.g., NBRC 16544) in a 0.1 M potassium phosphate buffer (pH 7.0).

  • Reaction Assembly: To the buffered enzyme solution, add the substrate, ethyl 2-oxopentanoate (final concentration ~10-50 mM), and the cofactor NAD(P)H. Causality note: A glucose/glucose dehydrogenase (GDH) system should be added to continuously recycle NAD(P)+ back to NAD(P)H, driving the thermodynamic equilibrium toward the product.

  • Incubation & Stereoselective Transfer: Stir the reaction mixture at 25–30 °C for 6 to 24 hours. Monitor the depletion of the ketone via TLC or rapid GC sampling.

  • Quenching & Extraction: Once conversion plateaus, filter the mixture through an Extrelut® short column to remove cellular debris and proteins. Extract the aqueous filtrate three times with diethyl ether[6].

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-ethyl-2-hydroxypentanoate.

Analytical Validation & Chiral Resolution

To validate the efficacy of the asymmetric synthesis, the enantiomeric excess (ee) must be precisely quantified. Because enantiomers possess identical physical properties in an achiral environment, they must be separated using a chiral stationary phase.

Chiral Gas Chromatography (GC) Methodology

The industry standard for resolving short-chain chiral α-hydroxy esters is Chiral GC utilizing a cyclodextrin-based stationary phase (e.g., Chirasil-DEX CB)[6]. The cyclodextrin cavity forms transient, reversible diastereomeric inclusion complexes with the (R) and (S) enantiomers. Because these diastereomeric complexes have different thermodynamic stabilities, they partition differently between the gas and stationary phases, resulting in distinct retention times.

GCWorkflow Prep Sample Prep (Organic Extract) Inject Split Injection (250 °C) Prep->Inject Column Chirasil-DEX CB Column (Diastereomeric Interaction) Inject->Column Detect FID Detection (Flame Ionization) Column->Detect Calc Integration & ee% Calculation Detect->Calc

Fig 2: Analytical workflow for determining the enantiomeric excess via Chiral GC.

Step-by-Step Protocol: Enantiomeric Excess Determination
  • Sample Preparation: Dissolve 1-2 mg of the isolated (R)-ethyl-2-hydroxypentanoate in 1 mL of GC-grade hexane or diethyl ether.

  • Instrument Configuration: Equip the gas chromatograph with a Chirasil-DEX CB capillary column (0.25 mm internal diameter × 25 m length)[6].

  • Thermal Programming: Set the injector temperature to 250 °C. Program the column oven to run isothermally between 85 °C and 130 °C (optimization is required based on specific carrier gas flow rates)[6]. Set the Flame Ionization Detector (FID) to 250 °C.

  • Injection: Inject 1 µL of the sample using a split ratio of 1:50 to prevent column overloading, which can cause peak broadening and obscure chiral resolution.

  • Data Integration: Identify the peaks corresponding to the (R) and (S) enantiomers (retention times must be pre-validated using a racemic standard). Calculate the enantiomeric excess using the area under the curve (AUC):

    ee(%)=AUCR​+AUCS​∣AUCR​−AUCS​∣​×100

By strictly adhering to these synthetic and analytical protocols, researchers can ensure the reliable production and validation of highly pure (R)-ethyl-2-hydroxypentanoate for downstream pharmaceutical applications.

References

  • [1] Guidechem. (R)-Ethyl-2-hydroxypentanoate 115626-59-0 wiki. Source: guidechem.com. URL:

  • [5] International Journal of Current Microbiology and Applied Sciences. Microbial Preparation of Chiral Alcohols: Stereoselective Reduction of Carbonyl Compounds using Two Genera of the Streptosporangium. Source: ijcmas.com. URL:

  • [2] CymitQuimica. CAS 6938-26-7: Ethyl 2-hydroxypentanoate. Source: cymitquimica.com. URL:

  • [6] Bioscience, Biotechnology, and Biochemistry. Purification and Characterization of -Keto Amide Reductase from Saccharomyces cerevisiae. Source: tandfonline.com. URL:

  • [3] FlavScents. ethyl 2-hydroxyvalerate. Source: flavscents.com. URL:

  • [4] Guidechem. dl-alpha-hydroxyvaleric acid ethyl ester 6938-26-7. Source: guidechem.com. URL:

Sources

Exploratory

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (R)-ethyl-2-hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Crucial Role of NMR in Stereochemical Analysis In the realm of pharmaceutical development and chemical synthesis, the precise determinatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of NMR in Stereochemical Analysis

In the realm of pharmaceutical development and chemical synthesis, the precise determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the detailed structural elucidation of organic molecules in solution. For chiral molecules such as (R)-ethyl-2-hydroxypentanoate, a key building block in various synthetic pathways, NMR provides invaluable information not only on the connectivity of atoms but also on their spatial arrangement. This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive reference for the ¹H and ¹³C NMR spectroscopic data of (R)-ethyl-2-hydroxypentanoate. It is important to note that in a non-chiral solvent, the NMR spectra of the (R)- and (S)-enantiomers, as well as the racemic mixture, are identical. Therefore, the data presented herein for ethyl 2-hydroxypentanoate serves as a reliable reference for the (R)-enantiomer.

Molecular Structure and Atom Numbering

To facilitate the clear assignment of NMR signals, the atoms of (R)-ethyl-2-hydroxypentanoate are numbered as follows:

Caption: Molecular structure of (R)-ethyl-2-hydroxypentanoate with atom numbering for NMR assignments.

¹H NMR Spectroscopy Reference Data

The ¹H NMR spectrum of ethyl 2-hydroxypentanoate provides a detailed fingerprint of the proton environments within the molecule. The data presented below was acquired in deuterated chloroform (CDCl₃), a standard solvent for NMR analysis.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~4.15Triplet (t)6.51H
O-CH₂ (Ethyl)~4.20Quartet (q)7.12H
H-3~1.70Multiplet (m)-2H
H-4~1.45Multiplet (m)-2H
O-CH₂-CH₃ (Ethyl)~1.28Triplet (t)7.13H
H-5~0.95Triplet (t)7.33H
OHVariable (Broad singlet)--1H

Data Interpretation:

  • The methine proton at the chiral center (H-2) appears as a triplet, indicating coupling to the adjacent methylene protons (H-3).

  • The characteristic quartet and triplet of the ethyl ester group are clearly visible. The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom.

  • The aliphatic protons of the pentanoyl chain (H-3 and H-4) appear as overlapping multiplets.

  • The terminal methyl group (H-5) of the pentanoyl chain appears as a triplet due to coupling with the adjacent methylene protons (H-4).

  • The chemical shift of the hydroxyl proton is variable and often appears as a broad singlet, its position being dependent on concentration, temperature, and solvent purity.

¹³C NMR Spectroscopy Reference Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (C-1)~175.5
CH-OH (C-2)~70.2
O-CH₂ (Ethyl)~61.5
CH₂ (C-3)~36.0
CH₂ (C-4)~18.8
O-CH₂-CH₃ (Ethyl)~14.2
CH₃ (C-5)~13.8

Data Interpretation:

  • The carbonyl carbon of the ester (C-1) is the most deshielded, appearing at the lowest field.

  • The carbon bearing the hydroxyl group (C-2) is also significantly deshielded.

  • The remaining aliphatic carbons appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of (R)-ethyl-2-hydroxypentanoate. This self-validating system ensures reproducibility and accuracy.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of (R)-ethyl-2-hydroxypentanoate for ¹H NMR, and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary to obtain a good signal-to-noise ratio in a reasonable time due to the low natural abundance of the ¹³C isotope.

  • Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice. Ensure the solvent contains a known internal standard, typically tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade spectral resolution.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Receiver Gain (RG): Set automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): Approximately 16 ppm, centered around 5-6 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Receiver Gain (RG): Set automatically or manually.

  • Acquisition Time (AQ): Approximately 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): Approximately 240 ppm, centered around 100-120 ppm.

Data Processing
  • Fourier Transformation (FT): Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.

Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of (R)-ethyl-2-hydroxypentanoate.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 w/ TMS weigh->dissolve transfer Filter into NMR Tube dissolve->transfer setup Setup Instrument Parameters transfer->setup acquire_1H Acquire 1H Spectrum setup->acquire_1H acquire_13C Acquire 13C Spectrum setup->acquire_13C process Fourier Transform, Phase & Baseline Correct acquire_13C->process reference Reference to TMS process->reference analyze Peak Picking, Integration & Assignment reference->analyze report Generate Report analyze->report

Caption: A generalized workflow for acquiring and processing NMR data.

Conclusion

This technical guide provides a foundational set of ¹H and ¹³C NMR reference data for (R)-ethyl-2-hydroxypentanoate. The detailed experimental protocol and data interpretation serve as a valuable resource for scientists engaged in synthetic chemistry, quality control, and drug development. Adherence to the outlined procedures will ensure the acquisition of high-quality, reproducible NMR data, facilitating accurate structural confirmation and purity assessment of this important chiral building block.

References

  • PubChem. Ethyl 2-hydroxypentanoate. National Center for Biotechnology Information. [Link][1]

  • SpectraBase. Ethyl 2-hydroxyvalerate. Wiley Science Solutions. [Link]

  • Yeast Metabolome Database. Ethyl 2-hydroxypentanoate (YMDB01403). [Link][2]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of (R)-ethyl-2-hydroxypentanoate in Aqueous Solutions

Introduction (R)-ethyl-2-hydroxypentanoate is a chiral ester of significant interest in the pharmaceutical and fine chemical industries, often serving as a key intermediate in the synthesis of complex molecules. Its effi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-ethyl-2-hydroxypentanoate is a chiral ester of significant interest in the pharmaceutical and fine chemical industries, often serving as a key intermediate in the synthesis of complex molecules. Its efficacy, safety, and shelf-life as a drug substance or precursor are intrinsically linked to its stability. This is particularly true in aqueous environments, which are central to many pharmaceutical formulations and biological systems. Understanding the thermodynamic stability of (R)-ethyl-2-hydroxypentanoate is therefore not merely an academic exercise but a critical component of drug development and process optimization.

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability of (R)-ethyl-2-hydroxypentanoate in aqueous solutions. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental and computational protocols.

Key Factors Influencing the Stability of (R)-ethyl-2-hydroxypentanoate in Aqueous Solutions

The stability of an ester in an aqueous medium is primarily dictated by its susceptibility to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. The rate and extent of this degradation are influenced by several key factors:

  • pH: Ester hydrolysis can be catalyzed by both acids and bases.[1] The pH of the aqueous solution will therefore have a profound impact on the degradation rate of (R)-ethyl-2-hydroxypentanoate. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon.[2] A comprehensive stability assessment, therefore, requires studying the hydrolysis rate across a wide pH range to generate a pH-rate profile.[3]

  • Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent. An increase in temperature generally leads to an increase in the reaction rate, as described by the Arrhenius equation. Determining the activation energy of the hydrolysis reaction is crucial for predicting the stability of (R)-ethyl-2-hydroxypentanoate at different storage and processing temperatures.

  • Enzymatic Degradation: In biological systems or in the presence of microbial contamination, enzymatic hydrolysis can be a significant degradation pathway. Lipases and esterases are classes of enzymes that catalyze the hydrolysis of ester bonds.[4][5] Given the chiral nature of (R)-ethyl-2-hydroxypentanoate, enzymatic degradation can also be stereoselective.[2]

Experimental Determination of Thermodynamic Stability

A thorough understanding of the thermodynamic stability of (R)-ethyl-2-hydroxypentanoate requires a multi-faceted experimental approach. Forced degradation studies, as outlined in ICH guidelines, provide a framework for systematically investigating the degradation pathways under various stress conditions.[6][7][8]

Stability-Indicating HPLC Method Development

The cornerstone of any stability study is a robust analytical method capable of separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[9][10][11][12]

Protocol for Development of a Stability-Indicating HPLC Method:

  • Column and Mobile Phase Selection:

    • Start with a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Develop a gradient elution method using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).[13] A typical starting gradient could be 10-90% organic modifier over 30 minutes.

  • Forced Degradation Studies:

    • Subject solutions of (R)-ethyl-2-hydroxypentanoate to forced degradation under the following conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: 80 °C for 48 hours (in solution and as a solid).

      • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 24 hours.

  • Method Optimization and Validation:

    • Analyze the stressed samples using the initial HPLC method.

    • Optimize the gradient, mobile phase composition, and flow rate to achieve adequate separation of all degradation products from the parent peak and from each other.

    • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[14]

Expected Data from HPLC Studies:

ParameterDescription
Retention Time The time at which (R)-ethyl-2-hydroxypentanoate and its degradants elute from the column.
Peak Area Proportional to the concentration of each component, used to quantify degradation.
Resolution A measure of the separation between adjacent peaks, ensuring accurate quantification.
pH-Rate Profile A plot of the observed degradation rate constant versus pH.
Activation Energy (Ea) Determined from the temperature dependence of the degradation rate constant using the Arrhenius equation.

Diagram of HPLC-Based Stability Testing Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Prepare (R)-ethyl-2-hydroxypentanoate solutions in various buffers stress Subject to Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc Inject samples into HPLC system stress->hplc detect Detect and quantify parent compound and degradation products hplc->detect kinetics Calculate degradation rate constants detect->kinetics ph_rate Generate pH-rate profile kinetics->ph_rate arrhenius Determine Activation Energy kinetics->arrhenius

Caption: Workflow for HPLC-based stability assessment.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[15][16][17][18][19] It can be used to study the thermal stability of (R)-ethyl-2-hydroxypentanoate in solution and to determine thermodynamic parameters associated with its degradation.

Protocol for DSC Analysis:

  • Sample Preparation:

    • Prepare a solution of (R)-ethyl-2-hydroxypentanoate in the desired aqueous buffer (e.g., 1-5 mg/mL).

    • Accurately weigh a small amount of the solution (10-20 µL) into a hermetically sealed DSC pan.

    • Prepare a reference pan containing the same amount of the corresponding buffer.

  • DSC Measurement:

    • Place the sample and reference pans in the DSC instrument.

    • Heat the samples at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected degradation temperature.

    • Record the differential heat flow between the sample and the reference.

  • Data Analysis:

    • The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events such as degradation.

    • The onset temperature of the peak can be taken as an indicator of the thermal stability.

    • The area under the peak is proportional to the enthalpy change (ΔH) of the degradation process.

Expected Data from DSC Studies:

ParameterDescription
Onset Temperature (T_onset) The temperature at which degradation begins, a measure of thermal stability.
Peak Temperature (T_peak) The temperature at which the degradation rate is maximal.
Enthalpy of Degradation (ΔH) The heat absorbed or released during the degradation process.
Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique that directly measures the heat changes associated with binding events or chemical reactions in solution.[3][20][21][22] It can be used to determine the enthalpy of hydrolysis (ΔH_hyd) of (R)-ethyl-2-hydroxypentanoate.

Protocol for ITC Analysis:

  • Sample Preparation:

    • Prepare a solution of (R)-ethyl-2-hydroxypentanoate in the desired buffer in the ITC sample cell.

    • Prepare a solution of a catalyst (e.g., a specific esterase or a strong base) in the same buffer in the injection syringe.

  • ITC Measurement:

    • Inject small aliquots of the catalyst solution into the sample cell containing the ester.

    • The instrument measures the heat evolved or absorbed upon each injection as the hydrolysis reaction proceeds.

  • Data Analysis:

    • The integrated heat for each injection is plotted against the molar ratio of the reactants.

    • The resulting isotherm can be fitted to a suitable model to determine the enthalpy of hydrolysis (ΔH_hyd).

Expected Data from ITC Studies:

ParameterDescription
Enthalpy of Hydrolysis (ΔH_hyd) The heat change associated with the complete hydrolysis of one mole of the ester.
Stoichiometry (n) The molar ratio of reactants at the equivalence point.
Binding/Reaction Affinity (K) Can be determined if the reaction is an equilibrium process.

Computational Modeling of Thermodynamic Stability

In addition to experimental approaches, computational chemistry offers powerful tools for predicting and understanding the thermodynamic stability of molecules.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[23][24][25] It can be used to calculate the energies of the reactant, transition state, and products of the hydrolysis of (R)-ethyl-2-hydroxypentanoate, thereby providing insights into the reaction mechanism and energetics.

Computational Protocol for DFT Analysis:

  • Model Building:

    • Build the 3D structures of (R)-ethyl-2-hydroxypentanoate, water, hydronium ion, hydroxide ion, and the expected hydrolysis products.

  • Geometry Optimization and Frequency Calculations:

    • Optimize the geometries of all species using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

    • Perform frequency calculations to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Energy Calculations:

    • Calculate the electronic energies of all species.

    • From these energies, the enthalpy (ΔH) and Gibbs free energy (ΔG) of the hydrolysis reaction can be calculated.

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the dynamics of the hydrolysis reaction in an explicit aqueous environment.[26][27] This approach can provide a more realistic picture of the role of solvent molecules in the reaction mechanism.

Diagram of Degradation Pathways:

Degradation_Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_enzymatic Enzymatic Hydrolysis EHP (R)-ethyl-2-hydroxypentanoate Protonated_EHP Protonated EHP EHP->Protonated_EHP + H₃O⁺ TS_Base Tetrahedral Intermediate (Basic) EHP->TS_Base + OH⁻ Enzyme_Complex Esterase/Lipase-EHP Complex EHP->Enzyme_Complex + Enzyme TS_Acid Tetrahedral Intermediate (Acidic) Protonated_EHP->TS_Acid + H₂O Products_Acid (R)-2-hydroxypentanoic acid + Ethanol TS_Acid->Products_Acid Products_Base (R)-2-hydroxypentanoate + Ethanol TS_Base->Products_Base Acyl_Enzyme Acyl-Enzyme Intermediate Enzyme_Complex->Acyl_Enzyme Products_Enzymatic (R)-2-hydroxypentanoic acid + Ethanol Acyl_Enzyme->Products_Enzymatic + H₂O

Caption: Major degradation pathways for (R)-ethyl-2-hydroxypentanoate.

Conclusion

The thermodynamic stability of (R)-ethyl-2-hydroxypentanoate in aqueous solutions is a critical parameter that influences its suitability for pharmaceutical and other applications. A comprehensive assessment of this stability requires a combination of experimental and computational approaches. By employing stability-indicating HPLC methods, thermal analysis techniques such as DSC and ITC, and computational modeling, researchers can gain a thorough understanding of the degradation pathways, kinetics, and thermodynamics of this important chiral ester. The protocols and methodologies outlined in this guide provide a robust framework for conducting such studies, ultimately contributing to the development of safe, effective, and stable products.

References

  • Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. (n.d.). Science of Synthesis. Retrieved March 22, 2026, from [Link]

  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis - Qualitest FZE. (2025, May 7). Retrieved March 22, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 22, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 22). BioProcess International. Retrieved March 22, 2026, from [Link]

  • Gomez, G. A., Morisseau, C., Hammock, B. D., & Christianson, D. W. (2004). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 76(16), 4716–4723. [Link]

  • Computational Design of Catalytic Dyads and Oxyanion Holes for Ester Hydrolysis - Baker Lab. (2012, August 7). Retrieved March 22, 2026, from [Link]

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  • Dudzińska, D., Hreczycho, G., & Stawny, M. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4183. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

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Exploratory

An In-depth Technical Guide to the Identification of (R)-ethyl-2-hydroxypentanoate Degradation Pathways

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies and underlying principles for identifying and characterizing the degradation pat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies and underlying principles for identifying and characterizing the degradation pathways of the chiral ester, (R)-ethyl-2-hydroxypentanoate. This document emphasizes experimental design, data interpretation, and the integration of analytical techniques to elucidate both biotic and abiotic degradation mechanisms.

Introduction: The Significance of Chiral Ester Degradation

(R)-ethyl-2-hydroxypentanoate is a chiral molecule with applications in the synthesis of pharmaceuticals and fine chemicals. Understanding its environmental fate and metabolic breakdown is crucial for assessing its toxicological profile, ensuring the stability of formulations, and developing efficient bioremediation strategies. The stereochemistry of this compound plays a pivotal role in its interaction with biological systems, often leading to enantioselective degradation, where one enantiomer is degraded at a different rate than the other.[1][2][3] This guide will delve into the core pathways of its degradation, focusing on enzymatic and microbial routes, as well as abiotic hydrolysis.

Biotic Degradation Pathways

The primary routes of biotic degradation for (R)-ethyl-2-hydroxypentanoate involve enzymatic hydrolysis and subsequent microbial metabolism of the resulting products.

Enzymatic Hydrolysis: The Initial Cleavage

The initial and rate-determining step in the biotic degradation of (R)-ethyl-2-hydroxypentanoate is the hydrolysis of the ester bond, yielding (R)-2-hydroxypentanoic acid and ethanol. This reaction is predominantly catalyzed by hydrolases, particularly lipases and esterases.

Causality of Enzyme Selection: Lipases (EC 3.1.1.3) are widely implicated in the hydrolysis of esters and are renowned for their stereoselectivity.[4][5] This makes them the primary candidates for investigating the degradation of chiral esters like (R)-ethyl-2-hydroxypentanoate. The enantioselectivity of these enzymes can lead to the kinetic resolution of a racemic mixture, where one enantiomer is preferentially hydrolyzed.[6][7]

The generalized enzymatic hydrolysis reaction is as follows:

(R)-ethyl-2-hydroxypentanoate + H₂O ---(Lipase/Esterase)--> (R)-2-hydroxypentanoic acid + Ethanol

G R-ethyl-2-hydroxypentanoate R-ethyl-2-hydroxypentanoate Lipase/Esterase Lipase/Esterase R-ethyl-2-hydroxypentanoate->Lipase/Esterase Substrate H2O H2O H2O->Lipase/Esterase R-2-hydroxypentanoic acid R-2-hydroxypentanoic acid Lipase/Esterase->R-2-hydroxypentanoic acid Product Ethanol Ethanol Lipase/Esterase->Ethanol Product

Microbial Degradation: Complete Mineralization

A diverse range of microorganisms, including bacteria (e.g., Pseudomonas, Bacillus) and fungi (e.g., Candida, Aspergillus), can utilize the hydrolysis products of (R)-ethyl-2-hydroxypentanoate as carbon and energy sources, leading to their complete mineralization to CO₂ and H₂O.

2.2.1 Metabolism of (R)-2-hydroxypentanoic acid:

The metabolic fate of (R)-2-hydroxypentanoic acid is predicted to proceed through pathways analogous to fatty acid metabolism.[8] Key steps include:

  • Oxidation: The hydroxyl group at the C2 position is oxidized to a keto group, forming 2-oxopentanoic acid. This reaction is likely catalyzed by a hydroxy acid dehydrogenase.

  • Oxidative Decarboxylation: 2-oxopentanoic acid is then decarboxylated to form butyryl-CoA.

  • β-Oxidation: Butyryl-CoA enters the beta-oxidation pathway, where it is sequentially broken down into acetyl-CoA molecules.

  • Citric Acid Cycle: Acetyl-CoA enters the citric acid cycle for complete oxidation to CO₂.

2.2.2 Metabolism of Ethanol:

Ethanol is readily metabolized by a wide array of microorganisms through a two-step oxidation process:

  • Oxidation to Acetaldehyde: Ethanol is oxidized to acetaldehyde by alcohol dehydrogenase.

  • Oxidation to Acetate: Acetaldehyde is further oxidized to acetate by acetaldehyde dehydrogenase.

  • Formation of Acetyl-CoA: Acetate is then converted to acetyl-CoA, which enters the citric acid cycle.

G cluster_0 Metabolism of (R)-2-hydroxypentanoic acid cluster_1 Metabolism of Ethanol R-2-hydroxypentanoic acid R-2-hydroxypentanoic acid 2-oxopentanoic acid 2-oxopentanoic acid Butyryl-CoA Butyryl-CoA Acetyl-CoA_1 Acetyl-CoA Citric Acid Cycle_1 Citric Acid Cycle Ethanol Ethanol Acetaldehyde Acetaldehyde Acetate Acetate Acetyl-CoA_2 Acetyl-CoA Citric Acid Cycle_2 Citric Acid Cycle

Abiotic Degradation Pathway: Chemical Hydrolysis

(R)-ethyl-2-hydroxypentanoate can also undergo abiotic degradation through chemical hydrolysis of the ester linkage. This process is primarily dependent on pH and temperature.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate anion and ethanol.

Experimental Protocols for Pathway Identification

A multi-pronged experimental approach is necessary to accurately identify and characterize the degradation pathways of (R)-ethyl-2-hydroxypentanoate.

Protocol 1: Screening for Microbial Degraders

Objective: To isolate microorganisms capable of utilizing (R)-ethyl-2-hydroxypentanoate as a sole carbon source.

Methodology:

  • Enrichment Culture: Inoculate soil or water samples into a minimal salts medium containing (R)-ethyl-2-hydroxypentanoate as the sole carbon source.

  • Incubation: Incubate the cultures under appropriate aerobic conditions (e.g., 25-30°C with shaking).

  • Isolation: After successive transfers to fresh medium, plate the enriched culture onto solid minimal medium to obtain isolated colonies.

  • Identification: Characterize promising isolates using techniques such as 16S rRNA gene sequencing for bacteria or ITS sequencing for fungi.

Protocol 2: Enzyme Activity Assays

Objective: To quantify the hydrolytic activity of isolated microorganisms or purified enzymes on (R)-ethyl-2-hydroxypentanoate.

4.2.1 Colorimetric Assay:

This method is suitable for high-throughput screening.

Principle: A synthetic substrate, such as p-nitrophenyl butyrate (pNPB), which releases a colored product (p-nitrophenol) upon hydrolysis, is used to indirectly measure lipase/esterase activity.[9]

Procedure:

  • Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.0), the enzyme source (cell-free extract or purified enzyme), and pNPB.

  • Incubate the mixture at a controlled temperature (e.g., 37°C).

  • Measure the increase in absorbance at 410 nm over time, which corresponds to the release of p-nitrophenol.

  • Calculate the enzyme activity based on a standard curve of p-nitrophenol.[10]

4.2.2 Titrimetric Assay (pH-stat):

This is a more direct method for measuring lipase activity.

Principle: The release of 2-hydroxypentanoic acid during the hydrolysis of (R)-ethyl-2-hydroxypentanoate causes a decrease in pH. A pH-stat titrator maintains a constant pH by adding a titrant (e.g., NaOH), and the rate of titrant addition is proportional to the enzyme activity.[11]

Procedure:

  • Set up a reaction vessel with a buffered solution of (R)-ethyl-2-hydroxypentanoate at the desired pH and temperature.

  • Initiate the reaction by adding the enzyme.

  • The pH-stat instrument will automatically titrate the liberated acid with a standard base solution to maintain a constant pH.

  • The enzyme activity is calculated from the rate of base consumption.

Protocol 3: Identification of Degradation Metabolites using GC-MS

Objective: To identify the intermediate and final products of (R)-ethyl-2-hydroxypentanoate degradation.

Methodology:

  • Sample Collection: Collect samples from microbial cultures at various time points during degradation.

  • Extraction: Extract the metabolites from the culture medium using a suitable organic solvent (e.g., ethyl acetate).

  • Derivatization: Derivatize the extracted metabolites to increase their volatility for GC analysis. A common method is methylation using methyl chloroformate.[12]

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Data Analysis: Identify the metabolites by comparing their mass spectra with libraries (e.g., NIST) and by using authentic standards.[13][14]

G Microbial Culture Microbial Culture Solvent Extraction Solvent Extraction Microbial Culture->Solvent Extraction GC-MS Analysis GC-MS Analysis Metabolite Identification Metabolite Identification GC-MS Analysis->Metabolite Identification Derivatization Derivatization Solvent Extraction->Derivatization Derivatization->GC-MS Analysis

Data Presentation and Interpretation

Quantitative Data Summary
ParameterMethodTypical ResultSignificance
Degradation Rate HPLC/GC analysis of substrate depletionHalf-life (t₁/₂) in hours or daysIndicates the persistence of the compound in a given environment.
Enzyme Activity Colorimetric or Titrimetric AssayUnits/mg protein (e.g., µmol/min/mg)Quantifies the catalytic efficiency of the degrading enzyme(s).
Metabolite Concentration GC-MS/LC-MSConcentration (e.g., µg/L) over timeElucidates the kinetics of metabolite formation and degradation, confirming the pathway.
Enantiomeric Excess (%ee) Chiral HPLC/GC%ee of remaining substrate and/or productDetermines the stereoselectivity of the degradation process.

Conclusion

The identification of degradation pathways for (R)-ethyl-2-hydroxypentanoate is a systematic process that integrates microbiology, enzymology, and analytical chemistry. By employing the protocols and principles outlined in this guide, researchers can gain a thorough understanding of the biotic and abiotic fate of this chiral ester. This knowledge is fundamental for informed risk assessment, the development of sustainable chemical processes, and the design of effective bioremediation strategies. The emphasis on stereoselectivity is critical, as the environmental and toxicological impact of chiral molecules can be enantiomer-dependent.

References

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  • Garrison, A. W. (2006). Probing the enantioselectivity of chiral pesticides. Environmental Science & Technology, 40(1), 16-23.
  • Kasprzyk-Hordern, B. (2010). Pharmacologically active compounds in the environment and their chirality. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1172-1191.
  • Kordel, M., Hofmann, B., Schomburg, D., & Schmid, R. D. (1991). An automated pH-stat titration for the determination of the activity of lipases. Journal of biochemical and biophysical methods, 22(4), 327–338.
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  • Nardi, M. V., & Evangelista-Barreto, N. S. (2020). Microbial degradation of chiral pollutants. In Microbial Bioremediation & Biodegradation (pp. 235-257). Springer, Singapore.
  • Park, S. J., Park, J. P., Kim, E. Y., & Lee, S. Y. (2012). Metabolic engineering of Escherichia coli for the production of 2-hydroxyacids. Biotechnology and bioengineering, 109(9), 2336–2344.
  • Pencreac'h, G., & Baratti, J. C. (1996). A spectrophotometric assay for the determination of lipase activity in aqueous-organic media. Enzyme and microbial technology, 18(6), 411–416.
  • Rood, G. A., McGahee, E. E., & Rechnitz, G. A. (1992). A continuous-flow assay for lipases in organic solvents. Analytical chemistry, 64(6), 669–672.
  • Schmid, A., Dordick, J. S., Hauer, B., Kiener, A., Wubbolts, M., & Witholt, B. (2001). Industrial biocatalysis today and tomorrow.
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  • van der Meer, J. R., Werlen, C., Nishino, S. F., & Spain, J. C. (1998). Evolution of a pathway for chlorobenzene metabolism leads to natural attenuation in contaminated groundwater. Applied and environmental microbiology, 64(11), 4185–4193.
  • Villalonga, R., Granda, S. G., & Pernas, M. A. (2004). Lipases in organic solvents: a review.
  • Wang, Y., & Chen, D. (2014). Lipase-catalyzed kinetic resolution of racemic esters. Catalysis Science & Technology, 4(6), 1547-1560.
  • Wistuba, D., & Schurig, V. (2000). Enantioselective analysis of chiral pollutants.
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Foundational

Mass spectrometry fragmentation patterns of (R)-ethyl-2-hydroxypentanoate

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (R)-ethyl-2-hydroxypentanoate Prepared by: Gemini, Senior Application Scientist Introduction (R)-ethyl-2-hydroxypentanoate (CAS No. 6938-26-7) is a ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of (R)-ethyl-2-hydroxypentanoate

Prepared by: Gemini, Senior Application Scientist

Introduction

(R)-ethyl-2-hydroxypentanoate (CAS No. 6938-26-7) is a chiral ester of significant interest in synthetic chemistry, serving as a valuable building block for more complex molecules, and in metabolomics as a potential biomarker.[1] Its structure, comprising an ethyl ester, a secondary alcohol, and a propyl chain, presents a rich landscape for mass spectrometric fragmentation. Understanding its behavior under different ionization techniques is paramount for its unambiguous identification and structural elucidation in complex matrices.

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation patterns of (R)-ethyl-2-hydroxypentanoate under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) conditions. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a deep dive into the causal mechanisms behind ion formation. We will explore the key fragmentation pathways, provide validated experimental protocols, and discuss the critical role of chromatography in the context of chiral analysis.

It is fundamentally important to recognize that while mass spectrometry provides exquisite detail on molecular structure and composition, it is inherently blind to stereochemistry. The fragmentation patterns discussed herein are identical for both the (R) and (S) enantiomers. Therefore, enantiomeric differentiation must be achieved by coupling mass spectrometry with a chiral separation technique, such as chiral gas or liquid chromatography.[2][3]

Part I: Electron Ionization (EI) Mass Spectrometry – High-Energy Fragmentation Dynamics

Principle of EI-MS: The Rationale for a High-Energy Approach

Electron Ionization (EI) is a classic, robust "hard" ionization technique. The experimental choice to use EI is driven by the need to induce extensive and reproducible fragmentation, creating a unique "fingerprint" mass spectrum for a given molecule. In the ion source, the analyte is bombarded with a high-energy electron beam (conventionally 70 eV), which ejects an electron from the molecule to form a high-energy molecular radical cation (M⁺•).[4] This excess energy causes the M⁺• to undergo a cascade of predictable bond cleavages and rearrangements, providing rich structural information.[4][5]

Predicted EI Fragmentation Pathways of (R)-ethyl-2-hydroxypentanoate

The molecular ion (M⁺•) of ethyl-2-hydroxypentanoate is expected at a mass-to-charge ratio (m/z) of 146.[6] As is common for aliphatic esters and alcohols, this peak is often of low abundance or entirely absent due to the ion's instability.[7][8] The major observed peaks arise from several competing fragmentation pathways.

  • Pathway A: α-Cleavage at the Hydroxyl Group The most significant cleavage event for α-hydroxy esters is the scission of the Cα-Cβ bond (the C2-C3 bond). This is mechanistically favored because it results in the formation of a resonance-stabilized oxonium ion. The charge is retained on the fragment containing the functional groups, leading to the formation of the [CH(OH)COOEt]⁺• ion at m/z 103 .

  • Pathway B: McLafferty Rearrangement A hallmark of molecules containing a carbonyl group and an accessible γ-hydrogen is the McLafferty rearrangement.[9] This process involves a six-membered ring transition state where a hydrogen atom from the γ-carbon (C4) is transferred to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond. This results in the elimination of a neutral propene molecule (C₃H₆, 42 Da) and the formation of a radical cation enol at m/z 104 . This is a highly diagnostic peak for the structure of the pentanoate chain.

  • Pathway C: Cleavage Adjacent to the Carbonyl Group Fragmentation can also occur around the ester functional group itself.[7][10]

    • Loss of the ethoxy radical (•OC₂H₅, 45 Da) results in the formation of a stable acylium ion at m/z 101 .

    • Loss of the entire ethoxycarbonyl group (•COOC₂H₅, 73 Da) leads to the formation of the secondary butyl ion, which can fragment further, with a prominent signal often seen for the propyl cation at m/z 43 . This fragment is often the base peak in the spectrum.[1]

  • Pathway D: Secondary Fragmentation and Other Ions The ethoxy group itself can fragment to produce the characteristic oxonium ion [C₂H₅O]⁺ at m/z 45 . Additionally, cleavage between the hydroxylated carbon and the carbonyl group can yield an ion at m/z 73 corresponding to [COOEt]⁺.

Data Summary: Key EI Fragment Ions

m/zProposed Fragment IonProposed StructureFragmentation Pathway
146[C₇H₁₄O₃]⁺•Molecular Ion (M⁺•)Initial Ionization
104[C₄H₈O₃]⁺•Radical Cation of Ethyl 2-hydroxyacetate enolMcLafferty Rearrangement (Loss of C₃H₆)
103[C₄H₇O₃]⁺Oxonium Ionα-Cleavage (Loss of C₃H₇•)
101[C₅H₉O₂]⁺Acylium Ionα-Cleavage at Carbonyl (Loss of •OC₂H₅)
73[C₃H₅O₂]⁺Ethoxycarbonyl CationCleavage at C2-Carbonyl bond
59[C₂H₃O₂]⁺Protonated Acetic AcidRearrangement and Cleavage
45[C₂H₅O]⁺Ethoxy CationCleavage of Ester C-O bond
43[C₃H₇]⁺Propyl CationAlkyl Chain Fragmentation (Base Peak)

Visualization of EI Fragmentation

EI_Fragmentation cluster_frags Major Fragment Ions M M+• (m/z 146) (R)-ethyl-2-hydroxypentanoate F104 m/z 104 M->F104 McLafferty - C3H6 F103 m/z 103 M->F103 α-Cleavage - •C3H7 F101 m/z 101 M->F101 Carbonyl α-Cleavage - •OC2H5 F43 m/z 43 (Base Peak) M->F43 Alkyl Chain Fragmentation

Caption: Key Electron Ionization (EI) fragmentation pathways for ethyl-2-hydroxypentanoate.

Part II: Electrospray Ionization (ESI) Mass Spectrometry – Soft Ionization for Molecular Integrity

Principle of ESI-MS: Preserving the Molecular Species

Electrospray Ionization (ESI) is the quintessential "soft" ionization technique, chosen when the primary goal is to determine the molecular weight of an analyte with minimal to no fragmentation.[11][12] It is ideal for polar and thermally labile molecules like (R)-ethyl-2-hydroxypentanoate. The process involves creating a fine spray of charged droplets from a sample solution. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[12][13] This gentle process typically yields protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, as well as adducts with cations like sodium [M+Na]⁺.[14]

Expected Ions in Full Scan ESI-MS

In a standard ESI-MS experiment, we expect to observe the intact molecule with a charge added. The high polarity imparted by the hydroxyl and ester groups makes (R)-ethyl-2-hydroxypentanoate an excellent candidate for ESI.

  • Positive Ion Mode: The most abundant ion is expected to be the protonated molecule, [M+H]⁺, at m/z 147.10 . Depending on the purity of the mobile phase and sample matrix, sodium adducts, [M+Na]⁺, at m/z 169.08 and potassium adducts, [M+K]⁺, at m/z 185.05 are also commonly observed.[15]

  • Negative Ion Mode: The presence of the acidic hydroxyl proton allows for deprotonation, yielding the [M-H]⁻ ion at m/z 145.09 .

Tandem Mass Spectrometry (MS/MS) via Collision-Induced Dissociation (CID)

While a full scan ESI spectrum provides molecular weight, it offers little structural information. To elicit this, we employ tandem mass spectrometry (MS/MS). In this experiment, the precursor ion of interest (e.g., the [M+H]⁺ at m/z 147) is mass-selected and then subjected to collisions with an inert gas (e.g., argon or nitrogen). This Collision-Induced Dissociation (CID) imparts energy to the ion, causing it to fragment in a controlled manner.

Predicted Fragmentation of the [M+H]⁺ Precursor Ion (m/z 147):

The fragmentation of an even-electron ion like [M+H]⁺ is governed by different principles than the radical-driven fragmentation in EI. The most common pathways involve the elimination of small, stable neutral molecules.

  • Pathway 1: Loss of Water Protonated alcohols readily lose a molecule of water (H₂O, 18.01 Da). This is a highly favorable pathway, leading to a prominent product ion at m/z 129.09 .

  • Pathway 2: Loss of Ethanol The protonated ester can undergo rearrangement to eliminate a neutral molecule of ethanol (C₂H₅OH, 46.04 Da). This results in the formation of a product ion at m/z 101.06 , corresponding to the same acylium ion structure observed in EI-MS.

Data Summary: Key ESI-MS and MS/MS Ions

ModePrecursor Ion (m/z)Product Ion (m/z)Neutral LossFragmentation Pathway
ESI-MS (+)147.10 ([M+H]⁺)--Protonation
ESI-MS (+)169.08 ([M+Na]⁺)--Sodium Adduct Formation
ESI-MS (-)145.09 ([M-H]⁻)--Deprotonation
ESI-MS/MS (+)147.10129.09H₂O (18.01 Da)Dehydration
ESI-MS/MS (+)147.10101.06C₂H₅OH (46.04 Da)Neutral Loss of Ethanol

Visualization of ESI-MS/MS Fragmentation

ESI_Fragmentation cluster_frags Major Product Ions M [M+H]+ (m/z 147) Precursor Ion F129 m/z 129 M->F129 CID - H2O F101 m/z 101 M->F101 CID - C2H5OH

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion of ethyl-2-hydroxypentanoate.

Part III: Experimental Protocols & Methodological Considerations

The following protocols are self-validating frameworks designed for robust and reproducible analysis. The causality behind each parameter choice is to ensure analyte stability, chromatographic resolution, and optimal ionization.

Protocol 1: GC-MS for EI Analysis

This method is designed for volatile compounds and leverages the high fragmentation of EI for library matching and structural confirmation.[16]

  • Sample Preparation:

    • Dissolve the sample in a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of 10-100 µg/mL. The choice of a volatile solvent is critical to ensure rapid and complete vaporization in the injector without leaving residue.

  • Gas Chromatography (GC) Conditions:

    • Instrument: Agilent 8890 GC or equivalent.

    • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended to provide good peak shape for the hydroxyl group. For enantiomeric separation, a chiral column (e.g., a cyclodextrin-based stationary phase like Rt-βDEXcst) is mandatory.[2]

    • Injector: Split/splitless, operated in split mode (e.g., 20:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250°C. This ensures complete volatilization without thermal degradation.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 1 minute.

      • Ramp: 10°C/min to 220°C.

      • Final Hold: Hold at 220°C for 5 minutes. This program ensures good separation from solvent and other impurities.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV (standard for library comparability).

    • Mass Range: m/z 35-250. This range covers the molecular ion and all significant fragments.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Protocol 2: LC-MS for ESI Analysis

This method is ideal for confirming molecular weight and performing targeted MS/MS experiments.[17]

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to a concentration of 1-10 µg/mL. This ensures compatibility with the LC system and prevents peak distortion.

  • Liquid Chromatography (LC) Conditions:

    • Instrument: Agilent 1290 Infinity II LC or equivalent.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is standard for retaining and separating small polar molecules.

    • Mobile Phase A: Water + 0.1% Formic Acid. The acid is critical for promoting protonation in positive ion mode.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • Start at 20% B.

      • Linear ramp to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: +3.5 kV.

    • Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • MS1 Mass Range: m/z 100-500.

    • MS/MS: For CID, select precursor ion m/z 147.10 with an isolation width of ~1.5 Da. Apply a collision energy of 10-20 eV (this may require optimization).

Workflow Visualization

Workflow cluster_gcms GC-MS (EI) Workflow cluster_lcms LC-MS (ESI) Workflow SamplePrepGC Sample Prep (Volatile Solvent) GC Chiral/Achiral GC Separation SamplePrepGC->GC EI EI Source (70 eV) Hard Ionization GC->EI MS_EI Mass Analyzer (Fingerprint Spectrum) EI->MS_EI Data Data Analysis (Structural Elucidation) MS_EI->Data SamplePrepLC Sample Prep (Mobile Phase) LC Reversed-Phase LC Separation SamplePrepLC->LC ESI ESI Source Soft Ionization LC->ESI MS_ESI Mass Analyzer (MS & MS/MS) ESI->MS_ESI MS_ESI->Data

Caption: General analytical workflow for the MS analysis of ethyl-2-hydroxypentanoate.

Conclusion

The mass spectrometric analysis of (R)-ethyl-2-hydroxypentanoate reveals distinct and informative fragmentation patterns that are highly dependent on the chosen ionization method.

  • Electron Ionization provides a detailed structural fingerprint through extensive fragmentation. Key diagnostic pathways include α-cleavage (m/z 103), McLafferty rearrangement (m/z 104), and cleavage around the carbonyl group (m/z 101), with a characteristic base peak from the alkyl chain at m/z 43.

  • Electrospray Ionization serves as a gentle method to confirm the molecular weight, primarily generating the protonated molecule [M+H]⁺ at m/z 147. Subsequent MS/MS analysis of this ion yields structurally significant fragments through the neutral loss of water (m/z 129) and ethanol (m/z 101).

These two techniques are not mutually exclusive but are powerfully complementary. ESI provides the molecular formula anchor, while EI delivers the detailed fragmentation needed for unambiguous library identification and elucidation of the molecule's core structure. For researchers in drug development and chemical synthesis, mastering the interpretation of these patterns is essential for confirming product identity, identifying impurities, and tracking metabolites. Finally, it must be reiterated that the differentiation of the (R) and (S) enantiomers is exclusively the domain of chiral chromatography, a critical prerequisite for stereospecific analysis by mass spectrometry.

References

  • McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides. Rapid Communications in Mass Spectrometry. [Link]

  • Mclafferty Rearrangement In Esters Mass Spectrometry. Free PDF Library. [Link]

  • McLafferty rearrangement – Knowledge and References. Taylor & Francis Online. [Link]

  • Ethyl 2-hydroxypentanoate. PubChem, National Center for Biotechnology Information. [Link]

  • A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis. National Center for Biotechnology Information. [Link]

  • The McLafferty rearrangement: A personal recollection. ResearchGate. [Link]

  • REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Canadian Science Publishing. [Link]

  • Pentanoic acid, 2-hydroxy-, ethyl ester. NIST WebBook, SRD 69. [Link]

  • Structural rearrangements and fragmentation pathways induced by a low-energy electron attachment to ethyl acetate. OSTI.GOV. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Fragmentation Mechanisms. Michigan State University Department of Chemistry. [Link]

  • Chiral Gas Chromatography. Chemistry LibreTexts. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. National Science Foundation. [Link]

  • Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. LinkedIn. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Proteomics News & Research. [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Center for Biotechnology Information. [Link]

  • Ethyl 2-hydroxypentanoate (C7H14O3). PubChemLite. [Link]

  • Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. National Center for Biotechnology Information. [Link]

  • Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. eDiss. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

  • GCMS Section 6.14. Whitman College. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (R)-Ethyl-2-hydroxypentanoate as a Versatile Chiral Building Block in Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Scientific Context In modern drug discovery, the spat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Scientific Context

In modern drug discovery, the spatial arrangement of molecules dictates both pharmacodynamics (target affinity) and pharmacokinetics (ADME properties). α -Hydroxy acids and their ester derivatives are ubiquitous structural motifs in natural products, protease inhibitors, and advanced active pharmaceutical ingredients (APIs).

(R)-Ethyl-2-hydroxypentanoate (CAS: 115626-59-0)[1] is a highly valuable, enantiopure α -hydroxy ester. As a chiral pool building block, it provides an elegant alternative to complex asymmetric catalysis, offering medicinal chemists a pre-installed, configurationally stable stereocenter. This application note details the mechanistic rationale, comparative data, and validated protocols for utilizing (R)-ethyl-2-hydroxypentanoate in the synthesis of α -hydroxy amides and macrocyclic depsipeptides[2].

Mechanistic Rationale: Why (R)-Ethyl-2-hydroxypentanoate?

As a Senior Application Scientist, I frequently observe that the bottleneck in synthesizing complex macrocycles or specific enzyme inhibitors lies in the stereoselective installation of oxygenated motifs. (R)-ethyl-2-hydroxypentanoate bypasses this bottleneck through two key mechanistic advantages:

  • Bifunctional Orthogonality: The molecule possesses a secondary hydroxyl group (primed for O -alkylation, Mitsunobu inversion, or esterification) and an ethyl ester (primed for aminolysis, hydrolysis, or reduction). These groups can be addressed orthogonally without the need for excessive protecting-group manipulations.

  • Stereochemical Fidelity: Chemical aminolysis of α -hydroxy esters often requires harsh basic conditions that risk base-catalyzed enolization and subsequent racemization. By employing biocatalytic approaches or carefully controlled coupling reagents, the (R)-configuration remains completely intact, ensuring >99% enantiomeric excess (ee) in the final API[3].

  • Depsipeptide Assembly: In peptide drug discovery, replacing a standard amide bond with an ester bond (forming a depsipeptide) significantly improves proteolytic stability and cellular membrane permeability. (R)-ethyl-2-hydroxypentanoate acts as an ideal precursor for these linkages[2].

G Core (R)-Ethyl-2-hydroxypentanoate (Chiral Pool) Path1 Biocatalytic Aminolysis (CAL-B) Core->Path1 Path2 O-Esterification (DIC/Oxyma) Core->Path2 Path3 Controlled Reduction (DIBAL-H) Core->Path3 Prod1 Chiral α-Hydroxy Amides (e.g., Protease Inhibitors) Path1->Prod1 Prod2 Macrocyclic Depsipeptides (Antimicrobial Models) Path2->Prod2 Prod3 Chiral 1,2-Diols (Ligand Scaffolds) Path3->Prod3

Figure 1: Divergent synthetic pathways of (R)-ethyl-2-hydroxypentanoate in drug discovery.

Quantitative Data: Method Comparison

When converting (R)-ethyl-2-hydroxypentanoate to its corresponding amide, the choice of methodology directly impacts yield and chiral integrity. The table below summarizes the causality behind selecting enzymatic over traditional chemical methods.

MethodologyReagents / ConditionsConversion (%)Enantiomeric Excess (ee)Causality / Mechanistic Insight
Traditional Chemical Amine (neat), Δ 90°C, 24h45 - 60%< 85% (Racemization)High heat and basicity of the amine promote enolization at the α -carbon, degrading chiral integrity.
Lewis Acid Catalyzed Amine, AlMe 3​ , DCM, 0°C to RT75 - 85%95 - 98%AlMe 3​ activates the ester via coordination, allowing milder temperatures, but requires strictly anhydrous conditions.
Biocatalytic (CAL-B) Amine, Candida antarctica Lipase B, Dioxane, 30°C> 95% > 99% (Retention) Enzyme active site specifically binds the ester, facilitating nucleophilic attack at physiological temperatures[3].

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control steps ensure that the integrity of the chiral center is maintained throughout the workflow.

Protocol A: Biocatalytic Synthesis of Chiral α -Hydroxy Amides

α -Hydroxy amides are critical pharmacophores found in inhibitors of cruzain (a target for Chagas disease) and voltage-gated sodium channels[3].

Reagents:

  • (R)-Ethyl-2-hydroxypentanoate (1.0 mmol)

  • Primary Amine (e.g., benzylamine or aliphatic amine) (1.2 mmol)

  • Candida antarctica Lipase B (CAL-B, Novozym 435) (20% w/w relative to ester)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 20 mL reaction vial, dissolve (R)-ethyl-2-hydroxypentanoate (1.0 mmol) and the primary amine (1.2 mmol) in 5.0 mL of anhydrous 1,4-dioxane.

  • Enzyme Addition: Add the immobilized CAL-B enzyme (20% w/w). Note: The immobilization on acrylic resin makes the enzyme insoluble, allowing for easy recovery.

  • Incubation: Seal the vial and place it in an orbital shaker incubator at 30°C and 200 rpm for 24–48 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the ester spot and the appearance of a more polar amide spot indicate conversion.

  • Workup: Filter the reaction mixture through a sintered glass funnel to recover the CAL-B beads. Wash the beads with ethyl acetate (2 × 5 mL). The recovered enzyme can typically be reused for up to 5 cycles with minimal loss of activity.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography to yield the pure (R)- α -hydroxy amide.

  • Chiral Validation: Confirm the stereochemical retention via Chiral HPLC using a Daicel Chiralpak AD-H column.

G A (R)-Ethyl-2-hydroxypentanoate + Primary Amine B Solvent: 1,4-Dioxane Temp: 30°C A->B C Immobilized CAL-B Addition B->C D Incubation (24-48h, 200 rpm) C->D Biocatalysis E Filtration & Enzyme Recovery D->E F (R)-α-Hydroxy Amide (>99% ee) E->F Isolation

Figure 2: Workflow for the CAL-B catalyzed aminolysis of (R)-ethyl-2-hydroxypentanoate.

Protocol B: O -Esterification for Depsipeptide Linkage

To synthesize macrocyclic depsipeptides[2], the hydroxyl group of (R)-ethyl-2-hydroxypentanoate must be coupled to the C-terminus of an N -protected amino acid. Traditional Steglich esterification (EDC/DMAP) can cause racemization of the amino acid via oxazolone formation. To prevent this, we utilize DIC and Oxyma Pure.

Reagents:

  • (R)-Ethyl-2-hydroxypentanoate (1.0 mmol)

  • Fmoc-Protected Amino Acid (1.1 mmol)

  • N,N′ -Diisopropylcarbodiimide (DIC) (1.2 mmol)

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.2 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask under argon, dissolve the Fmoc-amino acid (1.1 mmol) and Oxyma Pure (1.2 mmol) in 5 mL of anhydrous DCM. Cool the mixture to 0°C in an ice bath.

  • Coupling Agent Addition: Add DIC (1.2 mmol) dropwise to the solution. Stir for 10 minutes at 0°C to form the active ester. Causality: Oxyma Pure acts as a superior nucleophile compared to the amino acid's own oxygen, preventing oxazolone formation and subsequent racemization.

  • Substrate Addition: Dissolve (R)-ethyl-2-hydroxypentanoate (1.0 mmol) in 5 mL of DCM and add it dropwise to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Filter off the precipitated diisopropylurea (DIU). Wash the organic filtrate sequentially with 1M HCl (10 mL), saturated NaHCO 3​ (10 mL), and brine (10 mL).

  • Drying & Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate, and purify via flash chromatography to isolate the depsipeptide building block.

References

  • Title: (R)
  • -hydroxy esters)
  • Source: ResearchGate (Literature on macrocyclic depsipeptides)

Sources

Application

Application Note: Enzymatic Kinetic Resolution for the Enantioselective Production of (R)-Ethyl-2-hydroxypentanoate

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Validated Protocols Introduction & Mechanistic Causality Chiral α -hydroxy esters, such as (R)-ethyl-2-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Causality

Chiral α -hydroxy esters, such as (R)-ethyl-2-hydroxypentanoate, are critical chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs), including complex γ -secretase inhibitors. Achieving high enantiomeric purity (>99% ee) is paramount in drug development to prevent off-target toxicity. Enzymatic Kinetic Resolution (EKR) offers a highly selective, scalable, and environmentally benign approach compared to traditional asymmetric chemocatalysis.

The resolution of racemic ethyl 2-hydroxypentanoate can theoretically be achieved via two distinct biocatalytic pathways:

  • Aqueous Hydrolysis: Utilizing an esterase. For instance, the extracellular esterase from Bacillus sphaericus exhibits strict (R)-enantiopreference for ethyl 2-hydroxyalkanoates (). However, this enzyme hydrolyzes the target (R)-ester into (R)-2-hydroxypentanoic acid, necessitating a subsequent chemical re-esterification step to recover the (R)-ester, which can compromise overall yield and introduce impurities.

  • Organic Phase O-Acetylation: Utilizing a lipase. Candida antarctica Lipase B (CALB), commonly immobilized as Novozym 435, demonstrates a strong (S)-stereopreference when acetylating the C2-hydroxyl group of α -hydroxy esters (). By running the reaction in an organic solvent with an acyl donor, the (S)-enantiomer is rapidly converted to (S)-ethyl 2-acetoxypentanoate, leaving the target (R)-ethyl-2-hydroxypentanoate unreacted.

Because it directly yields the target ester without requiring downstream chemical modifications, Organic Phase O-Acetylation is the superior methodological choice detailed in this protocol.

Causality Behind Experimental Design
  • Acyl Donor Selection: Vinyl acetate is selected over reversible donors like ethyl acetate. Transesterification with vinyl acetate yields vinyl alcohol, which rapidly tautomerizes to acetaldehyde. This renders the acylation strictly irreversible, driving the reaction forward and preventing thermodynamic equilibrium limitations ().

  • Solvent Selection: Methyl tert-butyl ether (MTBE) is utilized. While non-polar solvents like hexane maintain the enzyme's essential hydration shell, the polar nature of α -hydroxy esters leads to poor solubility in pure alkanes. MTBE (log P 0.94) provides the perfect thermodynamic balance: it completely dissolves the substrate while preserving the rigid, active conformation of CALB.

Quantitative Data Summaries

Table 1: Biocatalyst Comparison for Ethyl 2-hydroxypentanoate Resolution
BiocatalystReaction TypeStereopreferenceE-valueOutcome for Target (R)-Enantiomer
B. sphaericus Esterase Aqueous Hydrolysis(R)-selective> 100Hydrolyzed to (R)-acid (Requires re-esterification)
P. cepacia Lipase (PCL) O-Acetylation(S)-selective~ 45Remains as unreacted ester (Moderate ee)
CALB (Novozym 435) O-Acetylation(S)-selective> 200Remains as unreacted ester (Direct recovery, >99% ee)
Table 2: Optimization of Reaction Parameters (CALB-Catalyzed O-Acetylation)
SolventAcyl DonorTemp (°C)Conversion at 48h (c)Enantiomeric Ratio (E)
HexaneEthyl Acetate3012%85
HexaneVinyl Acetate3045%> 200
MTBE Vinyl Acetate 40 51% > 200
THFVinyl Acetate4022%150

Experimental Workflows & Visualizations

KR_Workflow Racemate Racemic Ethyl 2-hydroxypentanoate Reaction Enantioselective O-Acetylation (MTBE, 40°C, aw < 0.1) Racemate->Reaction Enzyme CALB (Novozym 435) Immobilized Lipase Enzyme->Reaction Catalyzes AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Reaction Unreacted (R)-Ethyl 2-hydroxypentanoate (Target Product, ee > 99%) Reaction->Unreacted Unreacted (Slower reacting) Acetylated (S)-Ethyl 2-acetoxypentanoate (Byproduct) Reaction->Acetylated Acetylated (Faster reacting)

Fig 1. Lipase-catalyzed KR workflow for producing (R)-ethyl-2-hydroxypentanoate.

DSP_Workflow Mixture Crude Reaction Mixture (Target + Byproduct + Enzyme) Filter Vacuum Filtration (Recovers Immobilized Enzyme) Mixture->Filter Evaporate Rotary Evaporation (Removes MTBE & Acetaldehyde) Filter->Evaporate Chromatography Silica Gel Chromatography (Hexane:EtOAc Gradient) Evaporate->Chromatography Target (R)-Ethyl 2-hydroxypentanoate (Elutes Slower, Higher Polarity) Chromatography->Target Fraction 2 Byproduct (S)-Ethyl 2-acetoxypentanoate (Elutes Faster, Lower Polarity) Chromatography->Byproduct Fraction 1

Fig 2. Downstream processing and chromatographic separation of the resolved enantiomers.

Step-by-Step Methodology

Protocol A: Biocatalytic Reaction Setup
  • Preparation: Dry MTBE over activated 4Å molecular sieves for 24 hours prior to use to ensure water activity ( aw​ ) is strictly < 0.1. This prevents competitive enzymatic hydrolysis of the ester backbone.

  • Substrate Loading: In a 500 mL round-bottom flask, dissolve 10.0 g (68.4 mmol) of racemic ethyl 2-hydroxypentanoate in 200 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 17.6 g (205.2 mmol, 3.0 equivalents) of vinyl acetate to the solution.

  • Enzyme Initiation: Add 1.0 g of immobilized Candida antarctica Lipase B (Novozym 435).

  • Incubation: Seal the flask and incubate in an orbital shaker at 40°C and 200 rpm.

Protocol B: System Validation & Quality Control (Self-Validating Step)

To ensure the trustworthiness of the protocol, the reaction must be treated as a self-validating system monitored via Chiral Gas Chromatography (GC).

  • Sampling: Withdraw 100 µL aliquots at 12h, 24h, 36h, and 48h. Centrifuge to pellet the enzyme and dilute the supernatant with 900 µL MTBE.

  • Analysis: Inject into a Chiral GC equipped with a β -cyclodextrin capillary column.

  • Validation Metrics: Calculate the conversion ( c ) and the enantiomeric ratio ( E ) using the enantiomeric excess of the substrate ( ees​ ) and product ( eep​ ):

    c=ees​+eep​ees​​ E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​
  • Termination: Stop the reaction strictly when conversion ( c ) reaches 50–52% . Allowing the reaction to proceed beyond 55% will unnecessarily degrade the yield of the (R)-enantiomer, while stopping below 50% will fail to achieve the >99% ees​ required for pharmaceutical applications.

Protocol C: Downstream Processing (DSP)
  • Enzyme Recovery: Terminate the reaction by filtering the mixture through a sintered glass funnel. Wash the recovered Novozym 435 beads with cold MTBE (2 × 20 mL). The enzyme can be dried and reused for up to 5 cycles with minimal loss of activity.

  • Concentration: Remove MTBE, unreacted vinyl acetate, and the acetaldehyde byproduct via rotary evaporation under reduced pressure (30°C, 150 mbar).

  • Chromatographic Separation: Load the crude oily residue onto a silica gel column.

  • Elution: Elute using a gradient of Hexane:Ethyl Acetate (9:1 to 7:3).

    • Fraction 1: The less polar (S)-ethyl 2-acetoxypentanoate elutes first.

    • Fraction 2: The more polar target, (R)-ethyl-2-hydroxypentanoate , elutes second.

  • Final Isolation: Pool the fractions containing the target compound and evaporate the solvent to yield (R)-ethyl-2-hydroxypentanoate as a clear oil (>99% ee).

References

  • Jackson, M. A., Labeda, D. P., & Becker, L. A. (1995). Enantioselective hydrolysis of ethyl 2-hydroxyalkanoates by an extracellular esterase from a Bacillus sphaericus strain. Enzyme and Microbial Technology, 17(2), 175-179. URL:[Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. URL:[Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(21), 3331-3351. URL:[Link]

Method

Application Note: Derivatization of (R)-ethyl-2-hydroxypentanoate for Enhanced Gas Chromatographic Analysis

Introduction: Overcoming the Analytical Challenges (R)-ethyl-2-hydroxypentanoate is a chiral hydroxy ester of significant interest in the fields of flavor chemistry, asymmetric synthesis, and pharmaceutical development....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Analytical Challenges

(R)-ethyl-2-hydroxypentanoate is a chiral hydroxy ester of significant interest in the fields of flavor chemistry, asymmetric synthesis, and pharmaceutical development. The direct analysis of this compound by gas chromatography (GC) is fraught with challenges. The presence of a polar hydroxyl (-OH) group leads to strong intermolecular hydrogen bonding, which decreases the compound's volatility.[1][2] This results in poor chromatographic performance, characterized by broad, tailing peaks, low sensitivity, and potential for thermal degradation within the hot GC injector or column.[1]

To overcome these limitations, a derivatization step is essential. This process involves a chemical modification that replaces the active hydrogen of the hydroxyl group with a non-polar functional group.[2] The primary goals of derivatization are to:

  • Increase Volatility and Thermal Stability: By masking the polar -OH group, intermolecular forces are reduced, allowing the analyte to vaporize at lower temperatures and pass through the GC system intact.[1][3]

  • Improve Chromatographic Peak Shape: Derivatization minimizes interactions between the analyte and active sites (e.g., residual silanols) on the GC column surface, leading to sharper, more symmetrical peaks.[4][5]

  • Enhance Detector Sensitivity: Certain derivatizing agents can introduce moieties that significantly improve the response of specific detectors, such as the Electron Capture Detector (ECD).[1][6]

For chiral molecules like (R)-ethyl-2-hydroxypentanoate, it is paramount that the chosen derivatization method does not compromise the stereochemical integrity of the analyte, especially when the goal is to determine enantiomeric purity. This note provides a detailed guide to two common and effective derivatization techniques—silylation and acylation—offering comprehensive protocols and explaining the rationale behind procedural choices.

Principles and Methodologies of Derivatization

The selection of a derivatization reagent is dictated by the analyte's structure, the analytical objective (e.g., routine quantification vs. trace analysis), and the available instrumentation. Here, we explore the two most suitable methods for (R)-ethyl-2-hydroxypentanoate.

Silylation: The Gold Standard for Hydroxyl Groups

Silylation is arguably the most widely used derivatization technique for compounds containing active hydrogens.[7] The reaction replaces the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, forming a TMS ether.

The Reagent of Choice: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

BSTFA is a powerful silylating agent that reacts readily with alcohols to form stable, volatile TMS derivatives.[8][9] A key advantage of BSTFA is that its by-products, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and typically do not interfere with the resulting chromatogram.[8][10]

The reaction proceeds as follows: CF₃C(OSi(CH₃)₃)NSi(CH₃)₃ + R-OH → R-OSi(CH₃)₃ + CF₃C(O)NH(Si(CH₃)₃)

For sterically hindered or less reactive hydroxyl groups, the reaction can be accelerated by adding a catalyst, most commonly trimethylchlorosilane (TMCS), which is often available pre-mixed with BSTFA.[1] Silylation is highly effective and, critically for this application, proceeds under mild conditions that preserve the stereochemistry of the chiral center.

Acylation: Enhancing Volatility and Detectability

Acylation involves the introduction of an acyl group (R-C=O) to a molecule, converting the hydroxyl group of (R)-ethyl-2-hydroxypentanoate into an ester.[3][4] This process effectively reduces polarity and enhances volatility.[11]

The Reagent of Choice: Trifluoroacetic Anhydride (TFAA)

TFAA is a highly reactive acylation reagent that converts alcohols into their corresponding trifluoroacetate esters.[6][12] The resulting derivatives are very volatile and thermally stable. A significant advantage of using a fluorinated anhydride like TFAA is the introduction of electrophoric (electron-capturing) groups onto the analyte.[1] This makes the derivative highly responsive to an Electron Capture Detector (ECD), enabling ultra-sensitive, trace-level analysis.[6]

The reaction with TFAA is rapid and can often be performed at room temperature: (CF₃CO)₂O + R-OH → R-OCOCF₃ + CF₃COOH

A Critical Consideration: Risk of Racemization While powerful, the use of TFAA with chiral alcohols requires caution. The acidic reaction conditions and the nature of the reagent can sometimes lead to partial isomerization or racemization at the chiral center.[11][13][14][15] Therefore, if the primary analytical goal is the precise determination of enantiomeric excess (% ee), the method must be carefully validated to ensure no chiral inversion occurs. For applications where ultimate sensitivity is not the priority, silylation is often the safer choice for maintaining stereochemical integrity.

Derivatization and Analysis Workflow

The overall process from sample preparation to final analysis is outlined below. This workflow is applicable to both derivatization methods, with specific protocols detailed in the subsequent sections.

Caption: General workflow for the derivatization of (R)-ethyl-2-hydroxypentanoate for GC analysis.

Detailed Experimental Protocols

Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. TFAA is corrosive and moisture-sensitive.[12][16]

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol is recommended for general quantification and for applications where preserving the analyte's stereochemistry is the highest priority.

Materials:

  • (R)-ethyl-2-hydroxypentanoate sample

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous pyridine or acetonitrile (optional, as solvent)

  • Anhydrous solvent for dilution (e.g., hexane, ethyl acetate)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the (R)-ethyl-2-hydroxypentanoate sample into a clean, dry 2 mL GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of inert gas (e.g., nitrogen). It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Reagent Addition: Using a microsyringe, add 100 µL of BSTFA + 1% TMCS to the dried sample. If the sample is difficult to dissolve, 50 µL of anhydrous pyridine can be added as a solvent.

  • Reaction: Immediately and tightly cap the vial. Gently vortex for 10-15 seconds to ensure complete mixing.

  • Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes to ensure the reaction goes to completion.[1]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The derivatized sample can be injected directly into the GC. Alternatively, dilute the sample to a suitable concentration (e.g., 1 mL) with hexane or ethyl acetate before injection. The resulting TMS-ether is now ready for analysis on a suitable chiral GC column.

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol is ideal for trace analysis requiring high sensitivity with an ECD. Note: This method should be validated for potential racemization if enantiomeric purity is the primary objective.

Materials:

  • (R)-ethyl-2-hydroxypentanoate sample

  • Trifluoroacetic Anhydride (TFAA), derivatization grade

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Anhydrous base scavenger (e.g., pyridine), optional

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the (R)-ethyl-2-hydroxypentanoate sample into a clean, dry 2 mL GC vial. Evaporate any existing solvent to dryness under a nitrogen stream.

  • Reagent Addition: Add 200 µL of anhydrous dichloromethane (or other suitable solvent) to dissolve the sample. Add 100 µL of TFAA to the vial. If desired, 10-20 µL of pyridine can be added to act as a catalyst and scavenger for the trifluoroacetic acid by-product.

  • Reaction: Immediately and tightly cap the vial and vortex for 10-15 seconds.

  • Heating: Heat the vial at 60°C for 20 minutes.[1] For many reactive alcohols, the reaction may be complete even at room temperature, but gentle heating ensures derivatization of any trace impurities or less reactive species.

  • Solvent Removal: After cooling to room temperature, carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen. Do not evaporate to complete dryness if the derivative itself is highly volatile.

  • Reconstitution and Analysis: Reconstitute the residue in 1 mL of hexane or other appropriate solvent for GC injection. The sample is now ready for analysis.

Method Comparison and Selection

The choice between silylation and acylation depends directly on the analytical goals. The following table summarizes the key characteristics of each method.

FeatureSilylation (BSTFA)Acylation (TFAA)
Derivative Formed Trimethylsilyl (TMS) EtherTrifluoroacetate (TFA) Ester
Reaction Conditions Mild (70°C, 30 min)Mild to moderate (RT - 60°C, 20 min)
By-products Volatile, non-interferingAcidic (CF₃COOH), may require removal or scavenging
Derivative Stability Good thermal stability, but can be moisture-sensitiveExcellent thermal stability
Detector Compatibility FID, MSFID, MS, Excellent for ECD
Key Advantage Preserves stereochemistry, clean reaction profileHigh sensitivity for trace analysis with ECD
Key Consideration Reagent is highly sensitive to moisture.Potential for racemization of chiral centers. [11][13][14][15]

Conclusion

Effective GC analysis of (R)-ethyl-2-hydroxypentanoate requires a derivatization step to improve volatility and chromatographic performance. Both silylation with BSTFA and acylation with TFAA are highly effective methods for this purpose.

  • For routine analysis and quantitative studies where enantiomeric integrity is critical , silylation with BSTFA is the recommended method. It is robust, clean, and reliably preserves the stereochemistry of the analyte.

  • For trace-level analysis requiring maximum sensitivity , acylation with TFAA is an excellent choice, particularly when coupled with an Electron Capture Detector. However, researchers must perform validation studies to confirm that no racemization occurs under their specific experimental conditions if enantiomeric ratios are to be reported.

By selecting the appropriate derivatization strategy based on the specific research question, scientists can achieve reliable, sensitive, and accurate GC analysis of (R)-ethyl-2-hydroxypentanoate.

References

  • Llebaria, A., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2012, 609068. Retrieved from [Link]

  • CSQ Analytics. (n.d.). Derivatization reagents for GC, acylation, TFAA. Retrieved from [Link]

  • Llebaria, A., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. ResearchGate. Retrieved from [Link]

  • Llebaria, A., et al. (2012). Research Article Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Repositori Obert UdL. Retrieved from [Link]

  • Obrnuta faza. (n.d.). GC reagents. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). GC Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). BSTFA. Retrieved from [Link]

  • Canela, N., et al. (2012). Acylation of chiral alcohols: a simple procedure for chiral GC analysis. Repositori Obert UdL. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization Reagents for GC Brochure. MZ-Analysentechnik. Retrieved from [Link]

  • Labinsights. (2023, May 8). Acylation Reagents for Gas Chromatography. Retrieved from [Link]

  • Johnson, S. B., & Brown, R. E. (1995). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 665(1), 173-180. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Hites, R. A. (2012). Derivatization reactions and reagents for gas chromatography analysis. IntechOpen. Retrieved from [Link]

  • Lytra, G., et al. (2015). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. Journal of Agricultural and Food Chemistry, 63(15), 3934-3940. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • Mutshek, A., et al. (2019). Derivatization reactions and reagents for gas chromatography analysis. IntechOpen. Retrieved from [Link]

  • An, J., et al. (n.d.). An improved derivatization method with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for simultaneous determination of steroid estrogens by gas chromatography-mass spectrometry. Dioxin 20XX International Symposium. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Retrieved from [Link]

  • Liu, R. H., & Gfeller, K. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 1(4), 1. Retrieved from [Link]

  • Mutshek, A., et al. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Enantiomeric Excess in (R)-Ethyl-2-Hydroxypentanoate Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and synthetic chemists in diagnosing and resolving stereoselecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and synthetic chemists in diagnosing and resolving stereoselectivity failures during the synthesis of (R)-ethyl-2-hydroxypentanoate.

The most scalable and highly enantioselective route for this synthesis is the biocatalytic asymmetric reduction of the prochiral ketone, ethyl 2-oxopentanoate, using a strictly anti-Prelog Ketoreductase (KRED) or whole-cell biocatalyst. When your enantiomeric excess (ee) drops below the pharmaceutical standard of >98%, the root cause typically lies in enzyme stereopreference mismatch, cofactor regeneration bottlenecks, or thermodynamic reversibility.

Core Mechanistic Workflow

To troubleshoot effectively, we must first visualize the ideal reaction architecture. The system relies on a coupled enzyme approach to drive the equilibrium forward while maintaining strict facial selectivity.

BiocatalyticPathway Substrate Ethyl 2-oxopentanoate (Prochiral Substrate) KRED Ketoreductase (e.g., SSCR) Anti-Prelog Reduction Substrate->KRED Binds Active Site Product (R)-Ethyl-2-hydroxypentanoate (Target: >98% ee) KRED->Product Hydride Transfer NADP NADP+ KRED->NADP Oxidized NADPH NADPH + H+ NADPH->KRED Donates H- GDH Glucose Dehydrogenase (Cofactor Recycling) NADP->GDH Binds GDH GDH->NADPH Regenerated Gluconic Gluconic Acid (Requires pH Control) GDH->Gluconic Byproduct Glucose D-Glucose Glucose->GDH Oxidized

Biocatalytic cycle for (R)-ethyl-2-hydroxypentanoate synthesis with GDH cofactor recycling.

Diagnostic FAQs: Resolving Causality in ee Degradation

Q1: I am using wild-type baker's yeast (Saccharomyces cerevisiae) as a whole-cell biocatalyst. Why am I getting near-racemic mixtures or low ee for the (R)-enantiomer? Causality: Wild-type yeast contains dozens of endogenous oxidoreductases with competing stereopreferences. While specific isolated enzymes from yeast exhibit strict anti-Prelog stereospecificity to yield the (R)-enantiomer, the bulk cellular matrix is dominated by Prelog-specific enzymes that simultaneously attack the pro-S face of the ketone, producing the (S)-enantiomer. Solution: Transition away from wild-type yeast. Utilize a purified, overexpressed recombinant Ketoreductase such as Sporobolomyces salmonicolor carbonyl reductase (SSCR), which is1[1]. Alternatively, use highly selective basidiomycete strains like Pleurotus salmoneostramineus H7, which naturally lack competing Prelog enzymes for this substrate[2].

Q2: My ee is excellent at the 10 mL scale but drops below 90% during scale-up in a 5L bioreactor. What is causing this loss of selectivity? Causality: Scale-up introduces mass transfer limitations and localized pH gradients. In a Glucose Dehydrogenase (GDH) recycling system, the byproduct is gluconic acid. Inadequate mixing causes localized pH drops. A shifted pH alters the protonation state of the KRED's catalytic tetrad (typically Asn-Ser-Tyr-Lys), distorting the chiral binding pocket and allowing non-selective hydride transfer. Furthermore, unbuffered pH drops can cause background chemical hydrolysis of the ester moiety. Solution: Implement an automated pH-stat titrator using 1M NaOH to maintain pH strictly at 7.0. Ensure impeller agitation is scaled by constant power/volume ( P/V ) rather than tip speed to eliminate dead zones.

Q3: How does cofactor regeneration efficiency directly impact the ee of the final product? Causality: Asymmetric reduction relies on the continuous availability of NADPH. If the regeneration cycle (GDH/Glucose) is slower than the primary reduction, the local concentration of NADP+ spikes. High NADP+ levels drive the reverse reaction (oxidation of your newly formed chiral alcohol). Because enzymes accelerate both forward and reverse reactions, this thermodynamic reversibility leads to in-situ racemization over time, slowly degrading your ee. Solution: Ensure the GDH loading is at least 2 to 3 times the volumetric activity (U/mL) of the primary KRED. Quench the reaction immediately upon reaching >95% conversion.

Quantitative Biocatalyst Performance Data

To establish a baseline for your experiments, refer to the following validated biocatalysts for the asymmetric reduction of ethyl 2-oxopentanoate and related analogs.

Biocatalyst / StrainCatalyst TypeSubstrateProduct ConfigurationEnantiomeric Excess (ee)
Sporobolomyces salmonicolor (SSCR) Purified KREDEthyl 2-oxopentanoate(R)98%
Pleurotus salmoneostramineus H7 Whole-cellEthyl 2-oxopentanoate(R)>99%
Ganoderma lucidum Whole-cellEthyl 2-oxopentanoate(R)>99%
Gordonia hydrophobica NBRC16057 Whole-cellEthyl 2-oxohexanoate*(S)>99%

*Note: Included to demonstrate that increasing the aliphatic chain length or changing the microbial genus can invert the stereopreference to the (S)-enantiomer[3].

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . It includes intrinsic checks to ensure that if the ee fails, you can immediately isolate whether the failure was chemical (background reduction) or biological (cofactor/enzyme failure).

Phase 1: System Calibration & Control Setup

  • Prepare the Negative Control: Set up a parallel 10 mL reaction vessel containing all reagents except the KRED enzyme. This validates trustworthiness by quantifying any background chemical reduction (which yields racemic product and artificially lowers apparent ee).

  • Calibrate pH-Stat: Calibrate the automated titrator with fresh buffers (pH 4.0 and 7.0). Fill the burette with 1.0 M NaOH.

Phase 2: Reaction Execution (100 mL Scale)

  • Buffer Preparation: In a jacketed reactor at 30°C, add 80 mL of 100 mM Potassium Phosphate buffer (pH 7.0).

  • Cofactor & Recycling Loading: Dissolve 200 mM D-Glucose and 1.0 mM NADP+. Add Glucose Dehydrogenase (GDH) to a final concentration of 10 U/mL.

  • Substrate Addition: Add 100 mM of ethyl 2-oxopentanoate. Note: If substrate inhibition is suspected, utilize a fed-batch addition via syringe pump over 4 hours.

  • Biocatalyst Addition: Initiate the reaction by adding the anti-Prelog KRED (e.g., SSCR) at a final concentration of 5 U/mL.

Phase 3: In-Process Control (IPC)

  • Monitor Titrator Volume (Self-Validation): The generation of gluconic acid must trigger the automated addition of NaOH. If the titrator volume remains static after 15 minutes, the cofactor recycling system has failed. Do not proceed to chiral analysis until this is resolved.

Phase 4: Chiral Analysis & Quenching

  • Sampling: At 2, 4, and 6 hours, extract a 500 µL aliquot with 500 µL of ethyl acetate. Centrifuge at 10,000 x g for 2 minutes to precipitate proteins.

  • GC-FID Analysis: Inject the organic layer into a GC equipped with a chiral capillary column (e.g., CP-Chirasil-DEX CB).

  • Calculate ee: Determine the enantiomeric excess using the integrated peak areas of the (R) and (S) isomers:

    ee(%)=(R+S)(R−S)​×100 [3].

References

  • The Ability of Edible Mushrooms to Act as Biocatalysts: Preparation of Chiral Alcohols Using Basidiomycete Strains, SciRP.org,
  • Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w), NIH.gov,
  • Microbial Production of Chiral Hydroxy Esters and Their Analogs: Biocatalytic Reduction of Carbonyl Compounds by Actinobacteria, Agromyces and Gordonia Strains, Scirp.org,

Sources

Optimization

Technical Support Center: Improving Chiral HPLC Separation of (R)-ethyl-2-hydroxypentanoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the chiral separation of ethyl-2-hydroxypentanoate enantiomers. This resource is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chiral separation of ethyl-2-hydroxypentanoate enantiomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common challenges encountered during the resolution of this specific analyte.

Troubleshooting Guide: From Poor Resolution to Optimized Separation

This section addresses specific, practical problems you might face during method development. Each answer provides a step-by-step, logical approach to identifying and resolving the issue.

Q1: Why is my resolution (Rs) between the (R)- and (S)-ethyl-2-hydroxypentanoate peaks less than 1.5?

A resolution value below 1.5 indicates an incomplete or "non-baseline" separation, which is inadequate for accurate quantification. This is the most common challenge in chiral chromatography and typically stems from suboptimal selectivity (α) or efficiency (N). Selectivity is the most powerful factor for improving resolution in chiral separations.[1] Let's break down the primary causes and solutions.

Cause 1: Suboptimal Mobile Phase Composition The interaction between the enantiomers and the chiral stationary phase (CSP) is exquisitely sensitive to the mobile phase composition, particularly the type and concentration of the alcohol modifier in normal-phase chromatography.

  • Expert Recommendation: Systematically evaluate both the type and percentage of the alcohol modifier.

    • Vary Modifier Percentage: If using a standard mobile phase like n-Hexane/Isopropanol (IPA), adjust the IPA concentration. Start at a baseline (e.g., 90:10 Hexane:IPA) and incrementally increase the IPA percentage to 15% and 20%. A higher percentage of the polar modifier will generally decrease retention time, but its effect on resolution must be empirically determined.[1]

    • Test Different Alcohols: The molecular structure of the alcohol modifier can significantly alter chiral recognition. Substitute IPA with ethanol (EtOH) at the same percentages and compare the results. Ethanol, being more polar and less sterically hindered than IPA, can form different hydrogen bonds with the CSP, potentially enhancing selectivity.[1][2]

Cause 2: Flow Rate is Too High Chiral recognition relies on the formation of transient, diastereomeric complexes between the analyte and the CSP. These interactions are kinetically limited. High flow rates reduce the contact time, leading to poor mass transfer and decreased column efficiency, which directly worsens resolution.[1]

  • Expert Recommendation: Perform a flow rate study.

    • Begin with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

    • Reduce the flow rate incrementally, for example, to 0.8 mL/min, then 0.5 mL/min.[3]

    • Monitor the resolution at each step. While lower flow rates will increase analysis time, the improvement in resolution is often substantial. For highly critical separations, optimal flow rates can be as low as 0.15-0.2 mL/min.

Cause 3: Column Temperature is Not Optimized Temperature influences the thermodynamics of the chiral recognition process.[1] Generally, lower temperatures increase the stability of the weak intermolecular interactions (e.g., hydrogen bonds, dipole-dipole interactions) responsible for separating the enantiomers, leading to higher selectivity and better resolution.[1][4]

  • Expert Recommendation: Evaluate the effect of sub-ambient and elevated temperatures.

    • Ensure the column is housed in a thermostatted compartment.

    • Analyze the sample at a range of temperatures, for instance, 15°C, 25°C (ambient), and 40°C.

    • Compare the chromatograms. In most cases for polysaccharide-based CSPs, decreasing the temperature will enhance resolution.[1] However, this effect is not universal; occasionally, higher temperatures can improve peak efficiency or even reverse the elution order, making this an essential parameter to optimize.

The following workflow provides a systematic approach to optimizing these three key parameters.

G cluster_0 Phase 1: Initial Screening & Mobile Phase cluster_1 Phase 2: Flow Rate & Temperature Optimization Start Start with Initial Conditions (e.g., Chiralcel OD-H, Hex/IPA 90:10, 1 mL/min, 25°C) CheckRes Resolution (Rs) > 1.5? Start->CheckRes OptMod Optimize % Modifier (e.g., 5%, 10%, 15% IPA) CheckRes->OptMod No End Optimized Method Achieved CheckRes->End Yes ChangeMod Change Modifier Type (e.g., Switch to Ethanol) OptMod->ChangeMod ChangeMod->CheckRes OptFlow Reduce Flow Rate (e.g., 1.0 -> 0.8 -> 0.5 mL/min) ChangeMod->OptFlow If Rs still < 1.5 CheckRes2 Resolution (Rs) > 1.5? OptFlow->CheckRes2 OptTemp Optimize Temperature (e.g., 15°C, 25°C, 40°C) CheckRes2->OptTemp No CheckRes2->End Yes OptTemp->CheckRes2

Caption: Systematic workflow for improving chiral HPLC resolution.
Q2: My peak shapes are broad or tailing. What can I do?

Poor peak shape compromises resolution and integration accuracy. For a neutral analyte like ethyl-2-hydroxypentanoate, this issue typically points to secondary interactions or column degradation rather than pH effects.

  • Expert Recommendation:

    • Column Wash: If the column has been used extensively, it may be fouled with strongly retained impurities. Wash the column with a stronger solvent not typically used in your mobile phase, such as 100% Ethanol or Methanol, for at least 30 column volumes.[5] This can often restore column performance.

    • Sample Solvent: Ensure your sample is dissolved in the mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Check for Additives (If Applicable): While ethyl-2-hydroxypentanoate is neutral, if your sample contains trace acidic or basic impurities, these can interact with the stationary phase. The addition of a very small amount of a modifier (e.g., 0.1% acetic acid or diethylamine) can sometimes improve the peak shape of the main analyte by masking active sites on the silica support.[6][7] This should be used judiciously as it can also alter selectivity.

Q3: I'm seeing inconsistent retention times and resolution between runs. What's the cause?

Reproducibility is paramount. Fluctuations in performance often point to environmental or system-related factors.

  • Expert Recommendation:

    • Solvent Quality and Batch: Chiral separations in normal-phase mode are highly sensitive to trace amounts of water in the mobile phase solvents (hexane, IPA, etc.).[1] These impurities can alter the hydration state of the CSP and affect chiral recognition. Always use high-purity, HPLC-grade solvents and, for critical analyses, use solvents from the same batch to ensure consistency.[1][5]

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. Chiral stationary phases can require longer equilibration times than standard reversed-phase columns, often 30 minutes or more, especially when changing mobile phase composition.[4][5]

    • Temperature Control: As discussed, temperature is a critical parameter. Verify that your column oven is functioning correctly and maintaining a stable temperature throughout the analysis. Fluctuations of even a few degrees can cause retention times to shift.[1]

Frequently Asked Questions (FAQs)

This section covers broader concepts essential for developing a robust chiral separation method for ethyl-2-hydroxypentanoate.

Q1: What type of chiral stationary phase (CSP) is a good starting point for ethyl-2-hydroxypentanoate?

For an analyte like ethyl-2-hydroxypentanoate, which is a small ester, polysaccharide-based CSPs are the most successful and widely used.[2]

  • Recommendation: Start with a cellulose-based or amylose-based CSP.

    • Cellulose-based (e.g., Chiralcel® OD-H, Chiralcel® OJ): These phases are often effective for compounds with carbonyl groups near the stereocenter.[2] The carbamate derivatives on the cellulose backbone provide sites for hydrogen bonding, dipole-dipole, and steric interactions necessary for chiral recognition.

    • Amylose-based (e.g., Chiralpak® AD-H, Chiralpak® AS): These have a different helical structure than cellulose, offering complementary selectivity.[8] It is standard practice in method development to screen your analyte on both cellulose and amylose-based columns to maximize the chance of finding a successful separation.[9]

Q2: How do I systematically optimize the mobile phase?

A systematic approach saves time and resources. For normal phase separations on polysaccharide CSPs, the mobile phase typically consists of a non-polar solvent (alkane) and a polar modifier (alcohol).

  • Experimental Protocol: Mobile Phase Optimization

    • Select an Alkane: Start with n-Hexane.

    • Select an Alcohol Modifier: Begin with Isopropanol (IPA).

    • Screen Modifier Percentages: Prepare mobile phases with varying compositions, such as 98:2, 95:5, 90:10, and 80:20 (Hexane:IPA, v/v). Run the analysis with each composition.

    • Evaluate a Second Alcohol: Repeat step 3 using Ethanol (EtOH) as the modifier.

    • Compare Results: Create a table to compare the separation factor (α) and resolution (Rs) for each condition to identify the optimal modifier and percentage.

Data Presentation: Effect of Chromatographic Parameters on Chiral Resolution (Rs)

Parameter Change Typical Effect on Retention Time Typical Effect on Resolution (Rs) Scientific Rationale
Flow Rate Decrease Increases Often Increases Improves efficiency (N) by allowing more time for mass transfer and analyte-CSP interaction.[1]
Temperature Decrease Increases Generally Increases Enhances the stability of the transient diastereomeric complexes responsible for chiral recognition.[1][4]

| % Alcohol Modifier | Increase | Decreases | Compound Dependent | Reduces retention by competing with the analyte for polar interaction sites on the CSP; can increase or decrease selectivity (α).[1] |

Q3: What is the scientific reason for temperature's impact on chiral separations?

The separation of enantiomers on a CSP is a thermodynamic process governed by the difference in the free energy of association (Δ(ΔG)) between each enantiomer and the stationary phase. This relationship is described by the van't Hoff equation:

ln(α) = - (Δ(ΔH°)/RT) + (Δ(ΔS°)/R)

Where:

  • α is the separation factor (selectivity).

  • Δ(ΔH°) is the difference in the standard enthalpy of association.

  • Δ(ΔS°) is the difference in the standard entropy of association.

  • R is the gas constant.

  • T is the absolute temperature.

For most chiral separations, the process is enthalpy-driven (Δ(ΔH°) is negative). According to the equation, decreasing the temperature (T) makes the first term larger and more negative, which leads to a larger ln(α) and thus a higher selectivity.[8] This reflects the increased stability of the intermolecular forces (like hydrogen bonds) at lower temperatures.[1]

Q4: Is gradient elution suitable for this separation?

While possible, isocratic elution is overwhelmingly recommended for chiral method development and validation.[1] The separation mechanism relies on subtle differences in the three-dimensional fit between the enantiomers and the CSP. These interactions are best maintained under stable, unchanging mobile phase conditions. A gradient constantly alters the mobile phase composition, which can disrupt the equilibrium of these delicate interactions and complicate optimization and reproducibility.

References
  • Benchchem. (n.d.). Technical Support Center: Enhancing Resolution in Chiral Chromatography. Benchchem.
  • Xiong, X., Wang, K., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Benchchem. (n.d.). A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Ethyl Mandelate. Benchchem.
  • Ferreira, I., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex.
  • Benchchem. (n.d.). Chiral HPLC Method Development for the Enantioselective Separation of 2-Hydroxypentanal. Benchchem.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Regis Technologies.
  • RSC Publishing. (n.d.). Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography. RSC Publishing.
  • RStech Corporation. (n.d.). chiral columns . RStech Corporation. Retrieved from

  • Meričko, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies.
  • Said, R. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks.
  • Martynow, J. (2014). How can I improve my chiral column resolution?. ResearchGate.
  • Aboul-Enein, H. Y. (2018). Chiral Separations by High-Performance Liquid Chromatography. ResearchGate.

Sources

Troubleshooting

Removing unreacted starting material from (R)-ethyl-2-hydroxypentanoate extracts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks during the purification of chiral hydroxy esters. A recurring challenge with (R)-ethyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks during the purification of chiral hydroxy esters. A recurring challenge with (R)-ethyl-2-hydroxypentanoate is that unreacted starting materials often co-elute during chromatography or co-distill during concentration.

This guide bypasses generic advice. Instead, it provides field-proven, chemoselective protocols designed as self-validating systems to ensure your extracts achieve pharmaceutical-grade purity.

Part 1: Diagnostic FAQs (Identifying the Contaminant)

Q: Why is fractional distillation not recommended for removing my starting material? A: The target molecule, (R)-ethyl-2-hydroxypentanoate, has a boiling point of approximately 189–190 °C at atmospheric pressure[1]. Unreacted starting materials, particularly ethyl 2-oxopentanoate (~175 °C), have boiling points that are too close to the product to allow for clean separation without specialized high-plate-count fractional distillation columns. Furthermore, applying high heat risks thermal degradation, such as lactonization or elimination of the hydroxyl group. Therefore, chemoselective liquid-liquid extraction is the gold standard.

Q: How do I know which purification strategy to apply to my extract? A: Your purification strategy is entirely dictated by your synthetic route.

  • Route A (Esterification): If you synthesized the ester from (R)-2-hydroxypentanoic acid, your primary contaminant is the unreacted carboxylic acid. You must use an Acid-Base Extraction .

  • Route B (Asymmetric Reduction): If your synthesis relies on the biocatalytic reduction of ethyl 2-oxopentanoate[2], your contaminant is the unreacted α-keto ester. You must use Bisulfite Derivatization .

Workflow1 A Contaminated Extract (R)-Ethyl-2-hydroxypentanoate B Identify Synthetic Route A->B C Route A: Esterification Contaminant: Acid B->C D Route B: Asymmetric Reduction Contaminant: Ketone B->D E Acid-Base Extraction (Sat. NaHCO3) C->E F Bisulfite Derivatization (Sat. NaHSO3) D->F

Decision logic for identifying and resolving contamination based on the synthetic route.

Part 2: Quantitative Data Summary

Before executing the protocols, review the physicochemical properties of the species in your extract. This data dictates the logic behind the phase separations.

Table 1: Physicochemical Properties and Chemoselective Purification Metrics

ParameterEthyl 2-oxopentanoate (Ketone)(R)-2-hydroxypentanoic acid (Acid)(R)-Ethyl-2-hydroxypentanoate (Target)
Role in Synthesis Starting Material (Route B)Starting Material (Route A)Target Product
Boiling Point ~175 °C~220 °C189-190 °C[1]
Derivatization Reagent NaHSO₃ (Forms α-hydroxy sulfonate)[3]NaHCO₃ (Forms Sodium Carboxylate)None (Remains inert)
Post-Treatment Solubility Very High (Aqueous Adduct)Very High (Aqueous Salt)Low (Retained in Organic Phase)
FTIR Diagnostic Peak ~1715 cm⁻¹ (Ketone C=O)~1700 cm⁻¹ (Acid C=O) + Broad O-H~1735 cm⁻¹ (Ester C=O) + Sharp O-H

Part 3: Troubleshooting Guide & Self-Validating Protocols

Protocol A: Removing Unreacted Ketone via Bisulfite Derivatization

Biocatalytic reductions[2] often leave trace amounts of the starting α-keto ester. By treating the organic extract with sodium metabisulfite (Na₂S₂O₅) or sodium bisulfite (NaHSO₃), the unreacted ketone is sequestered as a highly polar, water-soluble α-hydroxy sulfonate adduct[3]. The target ester lacks a reactive ketone group and remains safely in the organic phase.

Workflow2 Start Crude Organic Extract (Ester + Ketone) Add Add Saturated NaHSO3 (aq) Stir Vigorously (1-2h) Start->Add Sep Phase Separation (Separatory Funnel) Add->Sep Aq Aqueous Phase (Water-Soluble Adduct) Sep->Aq Discard Org Organic Phase (Target Ester) Sep->Org Retain Wash Wash (NaHCO3, Brine) Dry (MgSO4) Org->Wash Pure Pure (R)-Ethyl-2-hydroxypentanoate Wash->Pure

Step-by-step chemoselective bisulfite extraction workflow for unreacted ketone removal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 30% w/v saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • Causality: A high concentration of the bisulfite anion is required to drive the reversible nucleophilic addition reaction forward, heavily favoring the formation of the bisulfite adduct.

  • Biphasic Reaction: Add 2 volumes of the NaHSO₃ solution to 1 volume of the crude organic extract (e.g., dissolved in ethyl acetate). Stir vigorously at room temperature for 1 to 2 hours.

    • Causality: The reaction occurs exclusively at the liquid-liquid interface. Vigorous mechanical stirring maximizes the interfacial surface area, overcoming mass transfer limitations.

  • Phase Separation & Self-Validation: Transfer the mixture to a separatory funnel, allow the layers to resolve, and drain the lower aqueous layer.

    • Validation Check: Before proceeding, draw a 1 mL aliquot of the organic layer, dry it, and analyze it via FTIR. The complete disappearance of the ketone C=O stretch at ~1715 cm⁻¹ confirms that the starting material has been fully sequestered. If the ketone peak persists, repeat Step 2.

  • Neutralization and Drying: Wash the retained organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: The NaHCO₃ wash neutralizes any dissolved SO₂ or trace acid. This is critical because concentrating the extract in the presence of acid can catalyze the unwanted hydrolysis of your ester product.

Protocol B: Removing Unreacted Acid via Acid-Base Extraction

If your synthesis began with (R)-2-hydroxypentanoic acid, unreacted acid will co-extract with the product.

Step-by-Step Methodology:

  • Biphasic Neutralization: Dilute the crude extract in a water-immiscible solvent (e.g., ethyl acetate). Add an equal volume of saturated aqueous NaHCO₃.

    • Causality: NaHCO₃ (pH ~8.3) is a mild base. It is strong enough to deprotonate the unreacted carboxylic acid (pKa ~ 4.8) into a water-soluble sodium carboxylate salt, but weak enough to prevent base-catalyzed saponification of the target ester.

  • Gas Evolution Management: Swirl the separatory funnel gently and vent the stopcock frequently.

    • Causality: The acid-base neutralization generates CO₂ gas. Failing to vent will cause pressure buildup, leading to emulsion formation or a dangerous blowout.

  • Phase Separation & Self-Validation: Separate the aqueous layer.

    • Validation Check: Test the pH of the aqueous layer using indicator paper. The system is self-validating: if the pH is > 7, the NaHCO₃ was in excess, meaning all acid has been neutralized and extracted. If the pH is < 7, the buffer was depleted, and unreacted acid remains in the organic phase. Repeat Step 1 until the aqueous wash remains basic.

  • Final Polish: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References
  • Title: dl-alpha-hydroxyvaleric acid ethyl ester 6938-26-7 Properties Source: Guidechem URL
  • Source: SCIRP (Advances in Enzyme Research)
  • Title: Reduction and Oxidation of Carbonyl Compounds and Derivatives (Chapter 11)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stereospecific Reactivity of (R)- and (S)-Ethyl-2-Hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of stereoselective synthesis, enantiomers of a chiral molecule, despite sharing identical physical properties in an achiral enviro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of stereoselective synthesis, enantiomers of a chiral molecule, despite sharing identical physical properties in an achiral environment, exhibit profound differences in their chemical reactivity when subjected to chiral reagents or catalysts. This guide provides an in-depth technical comparison of the reactivity differences between (R)-ethyl-2-hydroxypentanoate and (S)-ethyl-2-hydroxypentanoate. We will explore the foundational principles of their differential reactivity, supported by established experimental methodologies, focusing on enzymatic kinetic resolution and their application as chiral synthons in diastereoselective reactions. This document is intended to serve as a practical resource for professionals engaged in the synthesis of enantiomerically pure compounds.

Foundational Principles: Chirality and its Impact on Reactivity

(R)-ethyl-2-hydroxypentanoate and (S)-ethyl-2-hydroxypentanoate are non-superimposable mirror images of each other. This chirality arises from the stereocenter at the second carbon atom, which is bonded to four different groups: a hydroxyl group, a propyl group, a carboxylate group, and a hydrogen atom. While they have the same molecular formula (C₇H₁₄O₃) and connectivity, their three-dimensional arrangement is distinct.

This structural difference is the cornerstone of their differential reactivity. In an achiral environment, their reactivity is identical. However, when they interact with another chiral entity—such as an enzyme's active site or a chiral reagent—the transition states formed are diastereomeric. These diastereomeric transition states have different energies, leading to different reaction rates. This fundamental principle is exploited to separate enantiomers or to direct the stereochemical outcome of a reaction. The use of single-enantiomer drugs can lead to more selective pharmacological profiles and improved therapeutic indices, making the synthesis of enantiopure compounds a critical aspect of drug development.[1]

Property(R)-ethyl-2-hydroxypentanoate(S)-ethyl-2-hydroxypentanoateCitation
CAS Number 115626-59-088945-70-4[2]
Molecular Formula C₇H₁₄O₃C₇H₁₄O₃[2]
Molecular Weight 146.18 g/mol 146.18 g/mol [2]
Boiling Point ~189-191 °C~189-191 °CN/A
Density ~0.98 g/cm³~0.98 g/cm³N/A
Optical Rotation Sign depends on conditionsOpposite sign to (R)-enantiomerN/A
Enzymatic Kinetic Resolution: A Study in Rate-Based Discrimination

The most prominent and industrially relevant method that highlights the reactivity difference between (R)- and (S)-ethyl-2-hydroxypentanoate is enzymatic kinetic resolution. This technique leverages the high stereoselectivity of enzymes, particularly lipases, to preferentially catalyze a reaction on one enantiomer over the other.

Mechanism of Lipase-Catalyzed Acylation

Lipases, such as the widely used Lipase B from Candida antarctica (CALB), are serine hydrolases that can catalyze transesterification reactions in non-aqueous media. The active site of CALB is inherently chiral. When a racemic mixture of ethyl-2-hydroxypentanoate is introduced, one enantiomer will fit more favorably into the active site, forming a lower-energy transition state for acylation. This results in a significantly faster reaction rate for the "preferred" enantiomer.

For many secondary alcohols, CALB preferentially acylates the (R)-enantiomer. However, the preference can be substrate-dependent. In a typical kinetic resolution of a racemic alcohol, the enzyme will acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (the S-enantiomer) unreacted. At approximately 50% conversion, the mixture will contain the acylated (R)-ester and the unreacted (S)-alcohol, which can then be separated.

G cluster_0 Enzymatic Kinetic Resolution cluster_1 Products Racemate Racemic (R/S)-Ethyl-2-hydroxypentanoate Reaction Selective Acylation Racemate->Reaction Enzyme Lipase (e.g., CALB) + Acyl Donor (e.g., Vinyl Acetate) Enzyme->Reaction Separation Separation (e.g., Chromatography) Reaction->Separation Mixture of (S)-Alcohol and (R)-Acetate S_Alcohol (S)-Ethyl-2-hydroxypentanoate (High ee) Separation->S_Alcohol R_Acetate (R)-Ethyl-2-acetoxypentanoate (High ee) Separation->R_Acetate

Caption: Workflow for the kinetic resolution of ethyl-2-hydroxypentanoate.

Experimental Data: An Illustrative Comparison
Reaction Time (hours)Conversion of (R)-enantiomer (%)Conversion of (S)-enantiomer (%)Enantiomeric Excess (ee) of remaining alcohol (%)
1 30229
2 55553
4 801078
8 951594
12 >9820>99

This data is illustrative and serves to demonstrate the principle of kinetic resolution. Actual results depend on specific conditions such as enzyme, solvent, and acyl donor.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup: In a dried flask, dissolve racemic ethyl-2-hydroxypentanoate (1.0 eq) in an anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether).

  • Acyl Donor Addition: Add an acyl donor (e.g., vinyl acetate, 1.5 eq). Vinyl acetate is often chosen as it is an irreversible acyl donor, which prevents the reverse reaction and improves yield.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435) to the mixture (typically 10-20% by weight of the substrate).

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the remaining alcohol (ees) and the formed ester (eep).

  • Workup: When the conversion reaches approximately 50% (where the enantiomeric excess of both components is typically high), stop the reaction by filtering off the immobilized enzyme.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol from the acylated product using column chromatography on silica gel.

Diastereoselective Reactions: The Role as Chiral Building Blocks

Beyond enzymatic resolutions, the differential reactivity of (R)- and (S)-ethyl-2-hydroxypentanoate is fundamental to their use as chiral building blocks, or "chiral pool" starting materials, in asymmetric synthesis.[3] The pre-existing stereocenter at C2 can be used to control the formation of new stereocenters in a molecule, a process known as diastereoselective synthesis.

Principle of Diastereoselection

When a chiral molecule reacts to create a new stereocenter, the two possible outcomes are diastereomers. The transition states leading to these diastereomers are also diastereomeric and thus have different energies. The existing stereocenter of the starting material, through steric and electronic effects, will favor the lower-energy transition state, leading to the preferential formation of one diastereomer. The choice of the (R)- or (S)-starting material will dictate which diastereomer is predominantly formed.

For example, the enolate of ethyl-2-hydroxypentanoate (after protection of the hydroxyl group) can be reacted with an aldehyde in an aldol reaction. The C2 stereocenter of the enolate will influence the facial selectivity of the approach to the aldehyde, resulting in either the syn or anti aldol adduct as the major product.

G cluster_0 Chiral Starting Material cluster_1 Reaction cluster_2 Diastereomeric Products Start_R (R)-Ester Derivative Reaction_R Reaction with Prochiral Substrate (e.g., Aldehyde) Start_R->Reaction_R Start_S (S)-Ester Derivative Reaction_S Reaction with Prochiral Substrate (e.g., Aldehyde) Start_S->Reaction_S Product_A Product A (e.g., syn-isomer) Reaction_R->Product_A Major Product Product_B Product B (e.g., anti-isomer) Reaction_S->Product_B Major Product

Sources

Comparative

A Comparative Guide: Enzymatic vs. Chemical Asymmetric Synthesis of (R)-Ethyl-2-Hydroxypentanoate

Executive Summary The asymmetric synthesis of (R)-ethyl-2-hydroxypentanoate (also known as ethyl (R)-2-hydroxyvalerate) from its prochiral precursor, ethyl 2-oxopentanoate, is a critical transformation in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric synthesis of (R)-ethyl-2-hydroxypentanoate (also known as ethyl (R)-2-hydroxyvalerate) from its prochiral precursor, ethyl 2-oxopentanoate, is a critical transformation in the development of chiral active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I frequently evaluate the strategic trade-offs between transition-metal-catalyzed asymmetric hydrogenation and biocatalytic reduction.

This guide provides an objective, data-driven comparison of these two methodologies. It is designed to equip researchers and drug development professionals with field-proven insights, focusing on mechanistic causality, scalability, and the implementation of self-validating experimental designs.

Mechanistic Pathways & Causality

To achieve high enantiomeric excess (ee), the prochiral ketone must be reduced with strict facial selectivity. The chemical and enzymatic routes achieve this through fundamentally different mechanisms.

Chemical Asymmetric Hydrogenation

Chemical reduction typically utilizes Ruthenium-based chiral catalysts [1]. The Noyori-type asymmetric hydrogenation using Ru(II) complexes with chiral diphosphine ligands (e.g., BINAP) is the industry standard.

  • Causality of Selectivity: The chiral environment created by the sterically demanding BINAP ligand restricts the approach of the substrate. The ketone coordinates to the metal center, and the subsequent inner-sphere hydride transfer is dictated by the ligand's bite angle, forcing the hydride attack almost exclusively to one face to yield the (R)-enantiomer.

Enzymatic Asymmetric Reduction

Biocatalysis leverages the exquisite evolutionary tuning of oxidoreductases. For instance, whole-cell systems like Streptosporangium sp. have been proven highly effective for this specific substrate[2]. Other strains such as Gordonia and Agromyces also demonstrate significant biocatalytic potential[3].

  • Causality of Selectivity: The enzyme's active site acts as a rigid chiral mold. The hydride is delivered from a nicotinamide cofactor (NAD(P)H) in a highly specific trajectory governed by Prelog's rule. Because isolated enzymes suffer from stoichiometric cofactor depletion, whole-cell biocatalysis is often preferred; it utilizes the microbe's endogenous metabolic pathways (e.g., glucose oxidation) to continuously regenerate NAD(P)H, maintaining the thermodynamic driving force.

SynthesisPathways cluster_chemical Chemical Asymmetric Hydrogenation cluster_enzymatic Biocatalytic Asymmetric Reduction Substrate Ethyl 2-oxopentanoate (Prochiral Substrate) RuCat Ru(II)-BINAP Catalyst Substrate->RuCat Coordination Enzyme Whole-Cell Biocatalyst (e.g., Streptosporangium sp.) Substrate->Enzyme Active Site Binding Product (R)-Ethyl-2-hydroxypentanoate (Chiral Product) RuCat->Product Inner-sphere Hydride Transfer H2 H2 Gas (30 atm) H2->RuCat Hydride Source Enzyme->Product Stereoselective Reduction Cofactor NAD(P)H Regeneration (Glucose/GDH) Cofactor->Enzyme Hydride Donor

Mechanistic divergence between chemical hydrogenation and biocatalytic reduction pathways.

Comparative Data Matrix

The following table summarizes the quantitative performance metrics and operational requirements of both methodologies based on established literature and industrial precedent.

ParameterChemical Hydrogenation (Ru-BINAP)Enzymatic Reduction (Whole-Cell)
Catalyst Ru(II)-BINAP or Ru-TsDPENStreptosporangium sp. NBRC101798
Hydride Source H 2​ gas (10–50 atm)NAD(P)H (regenerated via glucose)
Enantiomeric Excess (ee) 90 – 98%> 99%
Typical Yield 85 – 95%70 – 90% (limited by extraction)
Reaction Conditions Organic solvent (EtOH), 25–50°CAqueous buffer, 25–35°C, Ambient atm
Scalability Excellent for continuous flow / large scaleGood, but limited by substrate solubility
Environmental Impact Heavy metal waste, VOC emissionsBiodegradable catalysts, aqueous waste

Self-Validating Experimental Protocols

A robust experimental protocol must be a self-validating system . This means integrating In-Process Controls (IPCs) that provide real-time feedback, ensuring the reaction is proceeding as intended and preventing costly downstream failures.

Workflow cluster_ipc In-Process Control (IPC) Loop Start Reaction Setup Sample Sample Extraction (100 µL Aliquot) Start->Sample Initiate Analyze Chiral GC / pH Monitor (Validation Checkpoint) Sample->Analyze Measure Adjust Parameter Adjustment (Titration / Pressure) Analyze->Adjust Deviation Detected End Downstream Processing (Product Isolation) Analyze->End Target Reached (>99% Conv.) Adjust->Sample Re-evaluate

Self-validating experimental workflow with integrated In-Process Control (IPC) loops.

Protocol A: Ru-Catalyzed Asymmetric Hydrogenation
  • Catalyst Activation: In an argon-filled glovebox, dissolve [RuCl 2​ (p-cymene)] 2​ (0.5 mol%) and (R)-BINAP (0.55 mol%) in anhydrous, degassed ethanol. Stir at 50°C for 2 hours.

    • Causality: Degassing is critical; trace oxygen irreversibly oxidizes the phosphine ligand, poisoning the catalyst.

  • Substrate Loading: Transfer the catalyst solution to a stainless-steel autoclave containing ethyl 2-oxopentanoate (0.5 M).

  • Pressurization: Purge the reactor with H 2​ gas three times, then pressurize to 30 atm.

    • Causality: High H 2​ pressure accelerates the rate-determining oxidative addition of H 2​ to the Ru center, increasing the turnover frequency (TOF).

  • Reaction & IPC: Stir at 40°C.

    • Validation Checkpoint: After 4 hours, sample 100 µL, filter through a short silica plug (to remove Ru), and analyze via GC-FID. The system validates itself if the conversion matches the expected first-order kinetic profile.

  • Isolation: Vent H 2​ safely, concentrate under vacuum, and purify via fractional distillation to yield (R)-ethyl-2-hydroxypentanoate.

Protocol B: Whole-Cell Biocatalytic Reduction
  • Biocatalyst Preparation: Cultivate Streptosporangium sp. NBRC101798 in nutrient broth for 48 hours. Harvest via centrifugation (4000 rpm, 15 min) and wash with 100 mM potassium phosphate buffer (pH 7.0).

  • Reaction Assembly: Resuspend the wet cells (50 g/L) in the phosphate buffer. Add 250 mM D-glucose.

    • Causality: Glucose acts as the sacrificial electron donor. Without it, the intracellular NAD(P)H pool depletes instantly, stalling the reaction at <1% conversion.

  • Substrate Feeding: Add ethyl 2-oxopentanoate to a final concentration of 50 mM.

    • Causality: Batch feeding prevents acute substrate toxicity, which can denature the intracellular enzymes and disrupt the cellular membrane.

  • Biotransformation & IPC: Incubate at 30°C, 150 rpm.

    • Validation Checkpoint: Monitor the pH continuously. As glucose oxidizes to gluconic acid, the pH will naturally drop. Titrate with 1M NaOH to maintain pH 7.0. A steady consumption of NaOH validates that cofactor regeneration is actively occurring.

  • Extraction: Centrifuge to pellet the biomass. Extract the supernatant with ethyl acetate (3 × 50 mL), dry over Na 2​ SO 4​ , and evaporate to isolate the optically pure product.

Conclusion & Strategic Recommendations

Both methodologies offer viable routes to (R)-ethyl-2-hydroxypentanoate, but their selection depends heavily on the project phase and infrastructure. Chemical hydrogenation is highly recommended for massive-scale, continuous-flow manufacturing where high-pressure infrastructure is already established. Conversely, biocatalytic reduction is the superior choice for achieving absolute enantiopurity (>99% ee) under mild, environmentally benign conditions, making it highly attractive for modern, green pharmaceutical development.

References

  • Ishihara, K., et al. "Microbial Production of Chiral Hydroxy Esters and Their Analogs: Biocatalytic Reduction of Carbonyl Compounds by Actinobacteria, Agromyces and Gordonia Strains." Advances in Enzyme Research, 2019.[Link]

  • Ishihara, K., et al. "Microbial Preparation of Chiral Alcohols: Stereoselective Reduction of Carbonyl Compounds using Two Genera of the Streptosporangium and Nonomuraea." International Journal of Current Microbiology and Applied Sciences, 2017.[Link]

  • Meng, Q., et al. "CeCl3·7H2O: An Effective Additive in Ru-Catalyzed Enantioselective Hydrogenation of Aromatic α-Ketoesters." The Journal of Organic Chemistry, 2008.[Link]

Sources

Validation

Validation of (R)-ethyl-2-hydroxypentanoate enantiomeric purity by chiral GC

An authoritative validation of chiral purity is not merely a matter of running a sample through an instrument; it requires the design of a holistic, self-validating analytical system. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative validation of chiral purity is not merely a matter of running a sample through an instrument; it requires the design of a holistic, self-validating analytical system. As a Senior Application Scientist, I approach the enantiomeric resolution of (R)-ethyl-2-hydroxypentanoate—a critical chiral intermediate in the synthesis of gamma-secretase inhibitors[1] and a key organoleptic marker—by rigorously controlling the thermodynamic interactions within the chromatographic column.

This guide objectively compares column performances, details the mechanistic causality behind our experimental choices, and provides a field-proven, step-by-step protocol for determining enantiomeric excess ( ee ).

Mechanistic Grounding: The Causality of Chiral Recognition

Ethyl-2-hydroxypentanoate is an α -hydroxy ester. To separate its (R) and (S) enantiomers without prior chemical derivatization, we must utilize a chiral stationary phase (CSP) capable of specific, transient intermolecular interactions[2].

Why Cyclodextrin? The industry standard for this class of compounds is a derivatized β -cyclodextrin phase (e.g., CP-Chirasil-DEX CB). Cyclodextrins are cyclic oligosaccharides that form a truncated cone. The chiral recognition mechanism is driven by two simultaneous events:

  • Inclusion Complexation: The hydrophobic pentyl tail of ethyl-2-hydroxypentanoate inserts into the lipophilic cavity of the cyclodextrin.

  • Hydrogen Bonding: The α -hydroxyl and ester carbonyl groups of the analyte engage in dipole-dipole and hydrogen-bonding interactions with the permethylated rim of the cyclodextrin.

Because the cyclodextrin cavity is inherently chiral, the (R) and (S) enantiomers form transient diastereomeric complexes with slightly different standard free energies of formation ( ΔΔG∘=0 ). The enantiomer forming the more thermodynamically stable complex is retained longer, resulting in baseline chromatographic resolution.

Comparative Column Performance

Selecting the correct stationary phase is the most critical variable. Achiral phases separate based solely on boiling point and polarity, making them useless for enantiomers[3]. Among chiral phases, the cavity size of the cyclodextrin dictates the fidelity of the separation[2].

Table 1: Comparative GC Column Performance for Ethyl-2-hydroxypentanoate

Column PhaseChiral SelectorCarrier GasTemp Program Rs​ (Resolution)Application Suitability
CP-Chirasil-DEX CB Permethylated β -cyclodextrinHelium60–150 °C (10 °C/min)> 1.5 (Baseline)Optimal: High-fidelity ee% validation[1][2].
Gamma DEX 225 Derivatized γ -cyclodextrinHelium60–150 °C (10 °C/min)~ 1.1 (Partial)Sub-optimal: Larger cavity leads to weaker inclusion[2].
ZB-Wax / DB-Wax Polyethylene glycol (PEG)Helium35–220 °C (5 °C/min)0.0 (Co-elution)Unsuitable: Achiral trace volatile analysis only[3].

Data Synthesis: β -cyclodextrin (7 glucose units) provides the optimal cavity diameter for the pentyl chain of ethyl-2-hydroxypentanoate, yielding baseline resolution superior to the larger γ -cyclodextrin (8 glucose units).

Experimental Protocol: A Self-Validating System

A trustworthy analytical method must prove its own validity before reporting unknown data. The following protocol establishes a self-validating batch sequence to ensure absolute data integrity.

GC_Validation_System S1 1. System Suitability (Racemic Standard) S2 2. Blank Injection (Solvent Only) S1->S2 Validate Rs S3 3. Sample Injection (Unknown ee%) S2->S3 Check Carryover S4 Chiral GC Separation (β-Cyclodextrin Phase) S3->S4 1 µL Split 100:1 S5 FID Detection (Signal Output) S4->S5 Diastereomeric Elution S6 Data Validation (Rs > 1.5, ee% Calc) S5->S6 Integration

Fig 1. Self-validating sequence for chiral GC analysis of enantiomeric excess.

Step 1: Sample Preparation
  • Diluent: Dissolve the sample to a concentration of 1.0 mg/mL in GC-grade diethyl ether or methyl tert-butyl ether (MTBE).

  • Causality: Low boiling point solvents elute rapidly, ensuring the solvent delay does not mask or distort the early-eluting α -hydroxy ester peaks[1][4].

Step 2: Instrument Parameters (Agilent 7890B or equivalent)
  • Column: CP-Chirasil-DEX CB (25 m × 0.25 mm i.d. × 0.25 μm film thickness)[1][2].

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injection: 1 µL, Split mode with a 100:1 ratio , Injector Temp: 250 °C.

  • Causality: Chiral stationary phases have significantly lower sample capacities than achiral phases. A high split ratio (100:1) prevents column overloading, which would otherwise cause peak fronting and obscure the critical valley between the (R) and (S) enantiomers[4].

  • Oven Program: Initial hold at 60 °C for 2 min, ramp at 10 °C/min to 150 °C[1].

  • Causality: A gradual temperature ramp allows for optimal thermodynamic interaction and equilibrium between the enantiomers and the cyclodextrin cavity, maximizing Rs​ .

  • Detector: Flame Ionization Detector (FID) at 250 °C.

Step 3: The Self-Validating Batch Sequence

Execute the injections in the following strict order:

  • System Suitability Test (SST): Inject a racemic mixture of (R/S)-ethyl-2-hydroxypentanoate. Acceptance Criterion: Baseline resolution ( Rs​≥1.5 ) must be achieved.

  • Blank: Inject 1 µL of MTBE. Acceptance Criterion: Zero carryover at the retention times of the enantiomers.

  • Sample: Inject the synthesized (R)-ethyl-2-hydroxypentanoate.

  • Bracketing SST: Re-inject the racemic standard to prove the column performance did not thermally degrade or drift during the sequence.

Data Interpretation & Validation

Once the chromatogram is generated, the enantiomeric excess ( ee ) is calculated using the integrated peak areas of the respective enantiomers. Because FID response is strictly proportional to the mass of carbon, no response factor correction is needed between enantiomers[4].

Calculate the optical purity using the following formula[2]:

ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100

By adhering to this self-validating framework, researchers can guarantee that the reported enantiomeric purity of (R)-ethyl-2-hydroxypentanoate is an artifact of true chemical synthesis, entirely free from chromatographic distortion.

References

1.4. A Chemoenzymatic Route to Chiral Intermediates Used in the Multikilogram Synthesis of a Gamma Secretase Inhibitor. Organic Process Research & Development - ACS Publications.

1.6. Microbial Preparation of Chiral Alcohols: Stereoselective Reduction of Carbonyl Compounds using Two Genera of the Streptosporangium. International Journal of Current Microbiology and Applied Sciences.

1.7. Identification of Trace Volatile Compounds in Freshly Distilled Calvados and Cognac Using Preparative Separations Coupled with Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications.

1.12. Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. LCGC International.

Sources

Comparative

Comparative Guide: (R)-Ethyl-2-hydroxypentanoate vs. Ethyl Lactate as α-Hydroxy Chiral Synthons

Executive Summary & Strategic Context In the realm of asymmetric synthesis and drug development, α-hydroxy esters are indispensable chiral building blocks. They provide a pre-established stereocenter that can be stereosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In the realm of asymmetric synthesis and drug development, α-hydroxy esters are indispensable chiral building blocks. They provide a pre-established stereocenter that can be stereospecifically manipulated to construct complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.

Ethyl lactate is the ubiquitous, methyl-substituted workhorse of the chiral pool, prized for its low cost and high enantiopurity[1]. However, when drug design requires targeting deeper, more lipophilic binding pockets (such as those in specific viral proteases or kinase inhibitors), the methyl group of ethyl lactate is often insufficient. Enter (R)-ethyl-2-hydroxypentanoate , a specialized, propyl-substituted synthon. While more complex to synthesize, it provides the necessary steric bulk and hydrophobicity required for advanced structure-activity relationship (SAR) optimization.

This guide objectively compares these two synthons, detailing their physicochemical properties, mechanistic utility, and field-proven synthetic workflows.

Structural and Physicochemical Comparison

The fundamental difference between these two synthons lies in the alkyl chain extending from the α-stereocenter. This seemingly minor structural variation drastically alters their lipophilicity, steric profile, and commercial viability.

FeatureEthyl Lactate(R)-Ethyl-2-hydroxypentanoate
Chemical Structure C₅H₁₀O₃C₇H₁₄O₃
Alkyl Chain at Stereocenter Methyl (-CH₃)Propyl (-CH₂CH₂CH₃)
Molecular Weight 118.13 g/mol 146.18 g/mol
Lipophilicity (Estimated LogP) ~0.06 (Hydrophilic)~1.10 (Lipophilic)
Steric Bulk LowModerate
Commercial Availability High (Bulk commodity)Low (Specialty chemical)
Primary Source Biomass fermentationBiocatalytic asymmetric reduction

Mechanistic Causality in Synthon Selection

The Case for Ethyl Lactate

Ethyl lactate is an ideal starting material when the target molecule requires a simple methyl branch. Because the secondary hydroxyl group is adjacent to an electron-withdrawing ester, it can be easily activated (e.g., via tosylation) to undergo clean Sₙ2 displacements with complete Walden inversion[1]. Its high atom economy and low cost make it the default choice for early-stage scaffolding.

The Case for (R)-Ethyl-2-hydroxypentanoate

When optimizing a drug candidate, medicinal chemists often utilize the "homologation strategy" to improve receptor binding affinity. The propyl group in (R)-ethyl-2-hydroxypentanoate provides a significantly larger hydrophobic interaction surface area compared to a methyl group. This is critical for fitting into specific hydrophobic pockets. Furthermore, the increased steric bulk of the propyl group can restrict the conformational flexibility of the final molecule, locking it into a bioactive conformation and reducing off-target entropy penalties.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways applicable to α-hydroxy esters, demonstrating how the stereocenter can be preserved or inverted depending on the activation strategy.

SynthonWorkflow Precursor α-Keto Ester Precursor (e.g., Ethyl 2-oxopentanoate) Biocatalysis Ketoreductase / NADH (Stereoselective Reduction) Precursor->Biocatalysis ChiralSynthon (R)-α-Hydroxy Ester (Chiral Synthon) Biocatalysis->ChiralSynthon Activation Sulfonylation (TsCl / Pyridine) ChiralSynthon->Activation ActivatedIntermediate O-Tosyl Intermediate (Retained Stereochemistry) Activation->ActivatedIntermediate Nucleophile Nucleophilic Attack (NaN3) (SN2 Mechanism) ActivatedIntermediate->Nucleophile FinalProduct (S)-α-Azido Ester (Inverted Stereochemistry) Nucleophile->FinalProduct

Synthetic workflow of α-hydroxy esters via biocatalytic reduction and stereospecific SN2 inversion.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the synthesis and utilization of these synthons, emphasizing causality and self-validation.

Protocol A: Biocatalytic Synthesis of (R)-Ethyl-2-hydroxypentanoate

Causality: Chemical asymmetric hydrogenation of aliphatic α-keto esters often yields poor enantioselectivity and requires expensive transition metals. Biocatalysis using specific reductases (such as those from Streptosporangium or Saccharomyces cerevisiae) provides >95% enantiomeric excess (ee) under mild, aqueous conditions[2][3]. Alternatively, specific strains like Bacillus sphaericus can be used for the enantioselective hydrolysis of racemic mixtures[4].

Step-by-Step Methodology:

  • Preparation: Suspend resting cells of Streptosporangium (or purified ketoreductase with a glucose dehydrogenase NADH recycling system) in 100 mM phosphate buffer (pH 7.0) containing 5% w/v glucose.

  • Reaction: Add the precursor, ethyl 2-oxopentanoate, to a final concentration of 20 mM.

  • Incubation: Incubate the mixture at 30°C with orbital shaking (200 rpm) for 24–48 hours to allow complete enzymatic reduction.

  • Extraction: Extract the aqueous phase three times with equal volumes of ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-ethyl-2-hydroxypentanoate.

  • Self-Validation System: Analyze the crude product via chiral Gas Chromatography (GC) using a CP-Chirasil-DEX CB capillary column. The enantiomeric excess is validated by calculating the ratio of the (R) and (S) peak areas. A successful reduction will display an ee of >95%[2].

Protocol B: Stereospecific Activation and Sₙ2 Displacement (Model: Ethyl Lactate)

Causality: The secondary hydroxyl group of an α-hydroxy ester is a poor leaving group. Direct nucleophilic attack is impossible. Conversion to a tosylate activates the C-O bond, making it highly susceptible to Sₙ2 displacement by nucleophiles (like azides or amines) without neighboring group participation, ensuring complete Walden inversion[1].

Step-by-Step Methodology:

  • Activation: Dissolve (S)-ethyl lactate (1.0 eq) in anhydrous pyridine at 0°C under an inert argon atmosphere.

  • Tosylation: Slowly add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise. Stir the reaction for 4 hours at 0°C, then allow it to warm to room temperature[1].

  • Intermediate Workup: Quench the reaction with ice water. Extract with dichloromethane (DCM). Wash the organic layer with cold 1M HCl to remove residual pyridine, dry over MgSO₄, and concentrate to yield the O-tosyl intermediate (stereochemistry retained).

  • Displacement: Dissolve the crude tosylate in anhydrous N,N-Dimethylformamide (DMF). Add Sodium azide (NaN₃, 1.5 eq) and heat the mixture to 60°C for 12 hours.

  • Final Workup: Dilute with water to precipitate inorganic salts, extract with diethyl ether, wash extensively with brine to remove DMF, dry, and concentrate.

  • Self-Validation System: Measure the specific optical rotation [α]D​ of the isolated product and compare it against literature standards. Perform chiral HPLC analysis to confirm that the displacement occurred with >98% inversion of configuration, validating the integrity of the Sₙ2 mechanism.

Performance and Scalability Metrics

When transitioning from bench-scale discovery to process chemistry, the following metrics dictate the viability of the chosen synthon:

MetricEthyl Lactate(R)-Ethyl-2-hydroxypentanoate
Atom Economy in Derivatization High (Minimal wasted mass)Moderate (Larger alkyl leaving groups in downstream steps)
Enantiomeric Excess (Commercial) >99% ee (Readily available off-the-shelf)>95% ee (Requires validated biocatalytic steps)
Scalability Multi-ton scale (Green solvent/synthon)Kilogram scale (Limited by bioreactor capacity)
Cost per Gram (Approximate) < $0.10> $50.00

Sources

Validation

Biocatalytic Synthesis of (R)-Ethyl-2-Hydroxypentanoate: A Technical Comparison Guide

Executive Summary For drug development professionals and synthetic chemists, the asymmetric reduction of aliphatic α-keto esters represents a critical node in the synthesis of chiral pharmaceutical intermediates. Specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the asymmetric reduction of aliphatic α-keto esters represents a critical node in the synthesis of chiral pharmaceutical intermediates. Specifically, the conversion of ethyl 2-oxopentanoate to (R)-ethyl 2-hydroxypentanoate demands strict stereocontrol. As a Senior Application Scientist, I frequently encounter reproducibility bottlenecks in this workflow—ranging from cofactor depletion to substrate toxicity.

This guide objectively compares the three leading biocatalytic methodologies for this transformation: isolated recombinant ketoreductases (KREDs), mesophilic whole-cell systems, and thermophilic whole-cell biocatalysts. By analyzing the causality behind experimental parameters, this document provides a self-validating framework to ensure >99% enantiomeric excess (ee) and scalable reproducibility.

Mechanistic Architecture

The core challenge in reducing ethyl 2-oxopentanoate lies in the flexibility of its aliphatic chain, which can lead to poor stereofacial discrimination compared to bulky aromatic ketones. Achieving absolute (R)-stereoselectivity requires a precisely tuned enzyme pocket and a robust hydride transfer mechanism driven by NAD(P)H cofactor recycling.

BiocatalyticReduction Substrate Ethyl 2-oxopentanoate (Prochiral Substrate) Product (R)-Ethyl 2-hydroxypentanoate (Chiral Target) Substrate->Product Asymmetric Reduction KRED Ketoreductase (SSCR / YOL151w) KRED->Substrate GDH Glucose Dehydrogenase (Cofactor Recycling) Glucose D-Glucose GDH->Glucose NADPH NADPH NADP NADP+ NADPH->NADP Hydride Transfer NADP->NADPH Regeneration Gluconate D-Gluconic Acid Glucose->Gluconate Oxidation

Fig 1: KRED-catalyzed asymmetric reduction workflow with GDH-mediated cofactor recycling.

Comparative Analysis of Biocatalytic Systems

Recombinant Ketoreductases (KREDs) with Exogenous Recycling

Isolated enzymes, such as the ketoreductase from Sporobolomyces salmonicolor (SSCR) or the highly promiscuous YOL151w (GRE2) from Saccharomyces cerevisiae, represent the industry standard for precision[1].

  • Mechanism & Causality: These enzymes utilize NADPH to execute a stereospecific hydride attack on the re-face of the ketone. Because stoichiometric NADPH is economically unviable, a secondary enzyme—typically Glucose Dehydrogenase (GDH)—is coupled to the system to continuously regenerate NADPH from NADP+ using D-glucose.

  • Pros/Cons: Offers the highest reproducibility and cleanest downstream processing (DSP), but requires precise pH control to maintain GDH activity.

Mesophilic Whole-Cell Systems

Actinobacteria, specifically Agromyces (e.g., NBRC109063) and Gordonia strains, possess endogenous oxidoreductases capable of reducing α-keto esters[2].

  • Mechanism & Causality: These systems rely on the living cell's internal metabolism to recycle cofactors. Researchers have found that adding L-glutamate to the culture medium can significantly boost the conversion rate and stereoselectivity by upregulating specific metabolic shunts[2].

  • Pros/Cons: Eliminates the cost of exogenous cofactors (NADP+/GDH). However, reproducibility is vulnerable to cellular toxicity from the substrate, and the presence of competing endogenous enzymes can occasionally erode the ee.

Thermophilic and Fungal Whole-Cell Systems

Thermophilic actinomycetes (like Streptomyces thermocyaneoviolaceus) and edible mushrooms (like Ganoderma lucidum) have emerged as robust biocatalysts for this reduction, yielding the (R)-hydroxy ester with >99% ee[3].

  • Mechanism & Causality: The rigid protein structures of thermophilic enzymes allow reactions to run at elevated temperatures (37°C–50°C). This thermodynamic advantage increases the solubility of hydrophobic esters, improving mass transfer rates[3].

  • Pros/Cons: Excellent thermal stability and potential for cell immobilization (e.g., Ca2+-alginate beads) for repetitive use. However, cultivation requires specialized bioreactor conditions.

Quantitative Performance Matrix

The following table synthesizes the expected performance metrics across the three methodologies based on standardized 100 mM substrate loadings.

Biocatalytic SystemCatalyst FormatCofactor RegenerationConversion (%)Enantiomeric ExcessScalability & Reproducibility
SSCR / YOL151w [1]Isolated Enzyme / LysateExogenous (GDH + Glucose)>98%>99% (R)High. Precise kinetic control; minimal side reactions; highly scalable via fed-batch.
Thermophilic Streptomyces [3]Immobilized Whole CellsEndogenous>90%>98% (R)High. Excellent thermal stability; reusable catalyst matrix; lower DSP complexity than free cells.
Agromyces NBRC109063 [2]Resting Free CellsEndogenous85 - 95%>95% (R)Moderate. Susceptible to substrate toxicity; requires additives (L-glutamate) for optimal yield.

Self-Validating Experimental Protocol: Recombinant KRED System

Step 1: Reaction Matrix Assembly
  • Action: In a bioreactor, prepare 100 mM Potassium Phosphate buffer (pH 7.0). Dissolve 2 mM NADP+ and 250 mM D-Glucose.

  • Causality: Phosphate buffer provides necessary ionic strength. 2 mM NADP+ is a catalytic amount, kept low to prevent product inhibition of GDH. D-glucose is provided in a 2.5x molar excess relative to the final substrate concentration to thermodynamically drive the equilibrium forward.

Step 2: Biocatalyst Integration
  • Action: Add GDH (10 U/mL) followed by the KRED lysate (e.g., SSCR, 20 mg/mL). Allow to stir at 250 rpm for 10 minutes at 30°C.

  • Causality: Adding GDH prior to the substrate ensures the entire NADP+ pool is reduced to NADPH, preventing an initial kinetic lag phase and protecting the KRED from oxidative stress.

Step 3: Substrate Feeding (Fed-Batch Strategy)
  • Action: Introduce ethyl 2-oxopentanoate via a syringe pump to maintain a steady-state concentration of ~50 mM, up to a total loading of 100-200 mM.

  • Causality: Aliphatic keto esters can partition into the enzyme's hydrophobic pockets, causing solvent-like denaturation at high bolus concentrations. Fed-batch addition mitigates substrate toxicity.

Step 4: pH-Stat Incubation & In-Process Validation
  • Action: Maintain the reaction at 30°C, 250 rpm. Connect the bioreactor to an automated pH-stat titrator loaded with 1M NaOH to strictly maintain pH 7.0.

  • Causality: GDH oxidizes glucose into gluconic acid, which rapidly drops the pH. If the pH falls below 6.5, GDH permanently deactivates, halting cofactor recycling and freezing the reaction.

  • Self-Validation Check: The consumption rate of 1M NaOH serves as a direct, real-time proxy for the reaction rate. When NaOH consumption plateaus, the asymmetric reduction has reached completion.

Step 5: Downstream Processing (DSP) & Analysis
  • Action: Extract the aqueous mixture with ethyl acetate (1:1 v/v) twice. Centrifuge to break any protein emulsions. Dry the organic layer over MgSO4 and analyze via Chiral GC (e.g., Chirasil-DEX CB column, 85°C to 130°C).

  • Causality: Ethyl acetate effectively partitions the (R)-ethyl 2-hydroxypentanoate while simultaneously precipitating residual KRED/GDH proteins, ensuring a clean injection for GC analysis.

References

  • Source: scirp.
  • Source: researchgate.
  • Title: Enantioselectivity and Enzyme-Substrate Docking Studies of a Ketoreductase from Sporobolomyces salmonicolor (SSCR) and Saccharomyces cerevisiae (YOL151w)

Sources

Comparative

A Guide to Orthogonal Method Cross-Validation: Ensuring the Purity of (R)-ethyl-2-hydroxypentanoate with NMR and HPLC

Introduction: The Imperative of Chiral Purity in Drug Development In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chiral Purity in Drug Development

In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety.[1][2] Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide underscores the grave consequences of overlooking chiral purity.[1] Therefore, for chiral building blocks like (R)-ethyl-2-hydroxypentanoate, a precursor in various syntheses, rigorous and unambiguous purity assessment is paramount.

This guide presents a robust framework for the cross-validation of analytical data from two powerful, orthogonal techniques: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[3][4] While HPLC excels at separating components in a mixture, providing relative purity, qNMR offers a direct, absolute measure of a compound's mass fraction without relying on a specific reference standard of the analyte itself.[5][6] By leveraging the complementary nature of these methods, we can establish a self-validating system that confers a high degree of confidence in the final purity assignment, a cornerstone of regulatory compliance and quality assurance.[7][8][9]

The First Pillar: Chiral HPLC for Relative Purity and Enantiomeric Excess

High-Performance Liquid Chromatography is the workhorse for purity analysis in the pharmaceutical industry.[1] For chiral molecules, its power lies in the use of a Chiral Stationary Phase (CSP) to physically separate enantiomers, allowing for their individual quantification.[10][11][12]

The "Why": Causality in Method Design

The core principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers and the CSP.[11][13] The differing stability of these complexes results in different retention times, enabling separation.

  • Choice of Stationary Phase: For an ester like ethyl-2-hydroxypentanoate, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point.[11][14] These phases are known for their broad enantioselectivity, operating through a combination of hydrogen bonding, dipole-dipole, and steric interactions that are well-suited for molecules with hydroxyl and carbonyl functionalities.

  • Choice of Mobile Phase: Normal-phase chromatography (e.g., hexane/alcohol mixtures) is often preferred for polar analytes on polysaccharide CSPs.[10][15] This mode enhances the hydrogen bonding interactions crucial for chiral recognition. The ratio of hexane to the alcohol modifier (like isopropanol or ethanol) is a critical parameter for optimizing the resolution and analysis time. A lower percentage of the polar alcohol modifier generally increases retention and can improve resolution, but at the cost of longer run times.

Experimental Protocol: Chiral HPLC

This protocol is designed to determine both the chemical (related impurities) and enantiomeric purity of (R)-ethyl-2-hydroxypentanoate.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 215 nm (where the ester carbonyl group absorbs).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the (R)-ethyl-2-hydroxypentanoate sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Analysis and Calculation:

    • Inject the sample and record the chromatogram.

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers (typically by running a racemic standard first).

    • Enantiomeric Purity (e.e.): Calculated using the peak areas (A) of the R and S enantiomers: e.e. (%) = [(A_R - A_S) / (A_R + A_S)] * 100

    • Chemical Purity (Area %): Calculated by dividing the area of the main peak (R-enantiomer) by the total area of all detected peaks: Purity (%) = [A_R / (Σ A_all_peaks)] * 100

The Second Pillar: qNMR for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method recognized by pharmacopeias for its ability to determine compound purity with metrological traceability.[16][17] Its fundamental principle is the direct proportionality between the integrated area of a resonance signal and the number of nuclei responsible for that signal.[6][18]

The "Why": Causality in Method Design

By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard, the analyte's purity can be calculated without needing a pre-existing, certified standard of the analyte itself.

  • Choice of Internal Standard: The ideal internal standard must have high purity (certified), be stable, non-reactive with the analyte, and possess at least one resonance signal that is well-resolved from all analyte signals. For (R)-ethyl-2-hydroxypentanoate, maleic acid is a suitable choice. Its vinylic protons appear as a sharp singlet in a region of the ¹H NMR spectrum (~6.3 ppm) that is typically free of signals from the analyte.

  • Ensuring Quantitativity: A critical experimental parameter is the relaxation delay (D1). This is the time between successive pulses. It must be set long enough (typically 5-7 times the longest T1 relaxation time of both the analyte and standard) to ensure all protons have fully relaxed back to equilibrium. Failure to do so will result in signal intensities that are not truly proportional to the number of nuclei, leading to inaccurate results.

Experimental Protocol: ¹H-qNMR
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher) with a high-precision sample probe.

  • Materials:

    • Internal Standard: Maleic Acid (certified reference material, purity ≥ 99.5%).

    • Solvent: Deuterated Chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the (R)-ethyl-2-hydroxypentanoate sample into a clean vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve both components in ~0.7 mL of CDCl₃.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation).

    • Number of Scans: 8-16 (to achieve adequate signal-to-noise).

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the quartet of the -OCH₂- group) and the singlet for the internal standard.

    • Purity Calculation: The purity (P) of the analyte is calculated using the following equation: P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral area of the signal

      • N = Number of protons for the integrated signal (Analyte: 2H for -OCH₂-; Standard: 2H for -CH=CH-)

      • M = Molar mass (Analyte: 146.18 g/mol ; Standard: 116.07 g/mol )

      • m = Weighed mass

      • P_std = Purity of the internal standard

The Cross-Validation Strategy: Synthesizing Orthogonal Data

Cross-validation involves the direct comparison of results from two or more orthogonal methods to provide a high degree of confidence in the analytical findings.[4][9] The workflows for HPLC and qNMR are executed independently before the final data comparison.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_compare Data Comparison & Final Report A Single Batch of (R)-ethyl-2-hydroxypentanoate B Prepare HPLC Sample (1 mg/mL in Mobile Phase) A->B E Accurately Weigh Analyte & Internal Standard A->E C Inject & Acquire Data on Chiral CSP B->C D Calculate Relative Chemical Purity (Area %) & Enantiomeric Purity C->D H Compare HPLC Area % vs. qNMR Absolute Purity D->H F Acquire ¹H-NMR Spectrum (Quantitative Conditions) E->F G Calculate Absolute Chemical Purity (% w/w) F->G G->H I Final Purity Assignment (Report Both Values) H->I

Caption: Orthogonal workflow for HPLC and qNMR cross-validation.

Comparative Data Analysis

A direct numerical equality between HPLC area % and qNMR absolute purity is not expected, as they measure different attributes.

  • HPLC Area %: This is a relative measurement based on the UV response of all detected impurities. It assumes that the analyte and all impurities have a similar UV absorptivity at the detection wavelength, which is often not the case. It will not detect non-UV-active impurities.

  • qNMR Absolute Purity (% w/w): This is an absolute measurement of the mass of the analyte relative to the mass of a certified standard. It is independent of the physical properties of any impurities and will account for non-UV-active species, residual solvents, and water content.[5]

Table 1: Hypothetical Cross-Validation Data for (R)-ethyl-2-hydroxypentanoate

ParameterHPLC ResultqNMR ResultInterpretation & Commentary
Chemical Purity 99.7% (Area Percent)99.1% (w/w)The close agreement provides high confidence. The slightly lower qNMR value is expected and likely reflects the presence of trace residual solvent (e.g., ethyl acetate) and water, which are detected by NMR but not by UV-based HPLC.
Enantiomeric Purity 99.8% e.e.Not Directly Measured*Chiral HPLC is the gold standard for this measurement, providing a direct physical separation of the enantiomers.

*Note: Enantiomeric purity can be determined by NMR using a chiral solvating agent, but this is a separate experiment from the absolute purity qNMR measurement.

Decision Framework for Method Application

The choice between these techniques depends on the analytical objective.

MethodSelection cluster_dev cluster_qc Start Analytical Goal? Dev Reference Standard Characterization or Initial Batch Release Start->Dev QC Routine In-Process Control or Release Testing Start->QC CrossVal Perform Both HPLC & qNMR (Orthogonal Cross-Validation) Dev->CrossVal HPLC Use Validated Chiral HPLC Method QC->HPLC

Caption: Decision tree for selecting an analytical method.

Conclusion: A Self-Validating System for Unimpeachable Quality

Neither HPLC nor qNMR alone tells the complete story of a compound's purity. Chiral HPLC provides unparalleled insight into enantiomeric and related substance profiles, while qNMR delivers a robust, absolute measure of the primary component's mass fraction.[3][6]

By employing these techniques in a cross-validation framework, we create a self-validating system that is scientifically sound and regulatorily robust. The strong correlation between the relative purity from HPLC and the absolute purity from qNMR provides a high degree of confidence in the quality of (R)-ethyl-2-hydroxypentanoate. This orthogonal approach ensures that the material proceeding to the next stage of development is of the highest, most rigorously documented purity, safeguarding the integrity of the final pharmaceutical product. This adherence to best practices is mandated by global regulatory bodies through guidelines like the ICH Q2(R2).[7][19][20][21]

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • Chiral HPLC Method Development. I.B.S. Scientific. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Quantitative NMR Assays (qNMR). Bruker. Available at: [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]

  • NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. ResearchGate. Available at: [Link]

  • Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. PMC. Available at: [Link]

  • Fundamentals of Spectroscopy and Applications for Structure Determination. University of Nottingham. Available at: [Link]

  • Structure Elucidation by NMR. ETH Zurich. Available at: [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. Available at: [Link]

  • High Resolution NMR : Theory and Chemical Applications. Available at: [Link]

  • The Chromatographic Resolution of Chiral Lipids. AOCS. Available at: [Link]

  • Commentary USP–NF 2021, Issue 2. USP. Available at: [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. Available at: [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance. Eureka by PatSnap. Available at: [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Available at: [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. Available at: [Link]

  • Chiral Purity Testing of the Drug Substance Rivaroxaban Using a Chiral Column as per USP Monograph. LCGC International. Available at: [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available at: [Link]

  • Chiral Purity in Drug Analysis. ResearchGate. Available at: [Link]

  • HPLC manual (for chiral HPLC analysis). Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • New chiral recognition reagents for the determination of absolute stereochemistry and enantiomeric purity by NMR. ResearchGate. Available at: [Link]

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. Available at: [Link]

  • Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy. Available at: [Link]

  • Discrimination of Chiral Compounds Using NMR Spectroscopy. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Part 1: Physicochemical Profiling &amp; Mechanistic Toxicology

As a Senior Application Scientist, I frequently oversee the integration of chiral building blocks like (R)-ethyl-2-hydroxypentanoate (also known as ethyl (R)-2-hydroxyvalerate) into drug development pipelines. While its...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of chiral building blocks like (R)-ethyl-2-hydroxypentanoate (also known as ethyl (R)-2-hydroxyvalerate) into drug development pipelines. While its utility in synthesizing small molecule inhibitors is well-documented, its physicochemical profile demands rigorous operational and disposal protocols.

This guide provides a self-validating system for handling and disposing of this compound. By understanding the chemical causality behind the safety rules, laboratory personnel can ensure strict regulatory compliance, environmental safety, and operational integrity.

Before handling any chemical, we must understand the causality behind its hazards. (R)-ethyl-2-hydroxypentanoate is an alpha-hydroxy ester. Its flash point of 61 °C places it just outside the strict U.S. EPA RCRA definition of an ignitable characteristic waste (the D001 threshold is < 60 °C) [1]. However, it remains a Category 4 combustible liquid under OSHA/GHS standards and must be treated with high fire-safety vigilance [2].

Mechanistically, the compound is a known skin, eye, and respiratory irritant (GHS Hazard Codes: H315, H319, H335). The causality of this irritation lies in its ester linkage. Upon contact with the moisture in mucous membranes or sweat on the skin, the ester undergoes slow hydrolysis, releasing 2-hydroxyvaleric acid and ethanol. This localized reaction lowers the pH and disrupts lipid bilayers, causing acute inflammation.

Table 1: Physicochemical & Hazard Profile of (R)-ethyl-2-hydroxypentanoate

PropertyValueOperational & Disposal Implication
CAS Number 115626-59-0 (R-isomer)Essential for accurate waste manifest documentation.
Molecular Weight 146.18 g/mol Used for stoichiometric calculations during neutralization.
Boiling Point 190 °CLow volatility at standard conditions; vaporizes readily if heated.
Flash Point 61 °CCombustible. Sits precisely at the RCRA D001 regulatory boundary.
Density 0.983 g/mLWill form a distinct organic layer if mixed with aqueous waste.
GHS Hazards H315, H319, H335Mandates strict dermal and ocular PPE during handling.

Part 2: Operational Safety & Handling Protocol

To mitigate the risks outlined above, implement the following step-by-step methodology for daily operations. This protocol is designed to be self-validating, meaning each step verifies the safety of the previous one.

Step-by-Step Handling Methodology:

  • PPE Selection and Verification: Standard thin nitrile gloves offer limited breakthrough times for esters. Use butyl rubber gloves or double-glove with heavy-duty nitrile. Wear splash-proof chemical goggles (not standard safety glasses) due to the severe eye irritation risk (H319).

  • Environmental Control: Conduct all transfers within a certified Class II, Type A2 or B2 chemical fume hood. Ensure the face velocity is actively reading between 80–100 feet per minute (fpm).

  • Transfer Mechanics: Use grounded, conductive equipment if transferring large volumes to prevent static discharge. The 61 °C flash point can be easily reached in warm laboratory environments or near exothermic reaction vessels.

  • Self-Validation Check: Before beginning the experiment, verify that the fume hood sash is at the correct ergonomic working height and that a spill kit containing universal absorbent pads is within arm's reach.

Part 3: Waste Segregation & Disposal Procedures

The most critical aspect of managing (R)-ethyl-2-hydroxypentanoate is preventing unintended reactions in the waste stream. According to the National Research Council's Prudent Practices in the Laboratory, chemical waste must be rigorously segregated based on compatibility [3].

The Causality of Segregation: Never dispose of (R)-ethyl-2-hydroxypentanoate in acidic or basic aqueous waste streams. Why? Acid or base catalysis will rapidly hydrolyze the ester into 2-hydroxyvaleric acid and ethanol. The generation of ethanol (which has a flash point of 13 °C) will immediately convert a non-RCRA regulated waste stream into a highly flammable D001 Ignitable Hazardous Waste. This drastically alters your regulatory compliance requirements and introduces a severe fire risk to the waste storage area [1].

Step-by-Step Disposal Methodology:

  • Chemical Compatibility Assessment: Determine the composition of the waste. If the compound is unreacted and mixed only with other non-halogenated solvents, it must be routed to the Non-Halogenated Organic Waste stream.

  • Containerization: Pour the waste into an approved, high-density polyethylene (HDPE) or glass waste carboy. Self-Validation: Do not fill past 90% capacity. Leaving headspace is non-negotiable to allow for vapor expansion.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state "(R)-ethyl-2-hydroxypentanoate" and list the hazards: "Combustible, Irritant." Do not use chemical abbreviations or structures on the label.

  • Storage: Store the waste container in a designated secondary containment tray away from strong oxidizers, acids, and bases.

  • Institutional Transfer: Coordinate with your Environmental Health and Safety (EHS) department for pickup. The ultimate disposal route for this compound is EPA-compliant high-temperature incineration [3].

WasteWorkflow Start Waste Generation: (R)-ethyl-2-hydroxypentanoate Check1 Mixed with Halogenated Solvents? Start->Check1 Halo Halogenated Waste Stream (Incineration) Check1->Halo Yes Check2 Mixed with Aqueous/Acids/Bases? Check1->Check2 No Dispose EPA-Compliant High-Temp Incineration Halo->Dispose Aq Aqueous Waste Stream (High Hydrolysis Risk) Check2->Aq Yes (Generates Ethanol) Org Non-Halogenated Organic Waste Stream Check2->Org No (>90% Organic) Aq->Dispose Org->Dispose

Waste segregation and disposal decision tree for (R)-ethyl-2-hydroxypentanoate.

Part 4: Spill Response Workflow

In the event of a spill, immediate and methodical action is required to prevent vapor accumulation and surface degradation.

Step-by-Step Spill Response:

  • Isolation: Evacuate non-essential personnel from the immediate area. Eliminate all ignition sources (e.g., hot plates, Bunsen burners, static-prone equipment).

  • Containment: Don appropriate PPE (butyl rubber gloves, chemical goggles, and a half-mask respirator with organic vapor cartridges if the spill is outside a fume hood). Surround the spill with inert, non-combustible absorbent material (e.g., vermiculite or universal spill socks).

  • Absorption and Collection: Work from the outside in to absorb the liquid. Use non-sparking tools to scoop the saturated absorbent into a compatible, sealable waste container.

  • Decontamination: Wash the spill surface with a mild soap and water solution to remove residual ester, followed by a final wipe with a damp cloth.

  • Manifesting: Label the cleanup materials as hazardous waste and notify EHS for immediate removal.

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL: [Link]

Handling

Personal protective equipment for handling (R)-ethyl-2-hydroxypentanoate

Ultimate Safety & Handling Guide: (R)-Ethyl-2-hydroxypentanoate As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, scientists, and drug development professionals with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Ultimate Safety & Handling Guide: (R)-Ethyl-2-hydroxypentanoate

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, scientists, and drug development professionals with the essential safety, logistical, and operational protocols for handling (R)-ethyl-2-hydroxypentanoate . This chiral ester is a critical building block in organic synthesis, notably utilized in the preparation of small-molecule renin inhibitors[1].

However, its physicochemical properties demand precise engineering controls and rigorous Personal Protective Equipment (PPE) standards to ensure laboratory safety and experimental integrity.

Chemical Profile & Hazard Assessment

Before initiating any operational workflow, it is imperative to understand the mechanistic causality behind the hazards associated with (R)-ethyl-2-hydroxypentanoate. The compound is an aliphatic ester with a secondary hydroxyl group[2]. Its moderate volatility and lipophilicity mean it can easily permeate biological membranes, leading to localized irritation[3].

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / SpecificationCausality & Impact
CAS Number 115626-59-0 (R-enantiomer)6938-26-7 (Racemate)[1][4]Essential for precise SDS retrieval and regulatory tracking.
Molecular Weight 146.18 g/mol [1][5]Low molecular weight contributes to vapor generation at elevated temperatures.
Boiling Point 190 °C[1]Requires heating for distillation; thermal degradation can release irritating vapors.
Flash Point 61 °C (Closed Cup)[1]Classified as a combustible liquid. Requires elimination of ignition sources if heated.
Density 0.983 g/mL at 20 °C[1]Slightly less dense than water; will float if mixed with aqueous waste.
Hazard Statements H315, H319, H335[1][5]Causes skin/eye irritation and respiratory tract irritation due to its ester/alcohol functional groups.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a self-validating system designed to mitigate the specific exposure routes (inhalation, dermal, ocular) of (R)-ethyl-2-hydroxypentanoate.

Table 2: Required PPE & Technical Justification

PPE CategorySpecificationMechanistic Justification
Eye Protection EN166 certified chemical safety goggles or face shield[1].Prevents ocular exposure to aerosols or splashes. The compound's H319 classification indicates severe eye irritation potential[5].
Hand Protection Nitrile rubber gloves (min. thickness 0.11 mm, EN374 certified).Nitrile provides excellent resistance against aliphatic esters, preventing dermal permeation (H315 hazard)[1][5].
Respiratory Type ABEK (EN14387) respirator filter[1].ABEK filters protect against organic vapors (boiling point >65°C) and acidic gases. Mandatory if handling outside a fume hood or during a spill[1].
Body Protection Flame-retardant, anti-static laboratory coat.Mitigates fire risks associated with the compound's 61 °C flash point[1].

Operational Workflow & Safety Protocols

To maintain scientific integrity and operational safety, all handling of (R)-ethyl-2-hydroxypentanoate must follow a strict, step-by-step methodology.

Step-by-Step Handling Methodology:
  • Pre-Operation Verification: Inspect all glassware for micro-fractures. Verify that the fume hood face velocity is maintained at standard operational levels (typically 0.4–0.6 m/s).

  • PPE Donning: Equip nitrile gloves, safety goggles, and an anti-static lab coat.

  • Chemical Transfer: Because the compound is a combustible liquid (Flash point 61 °C)[1], avoid pouring directly to minimize static generation. Use a glass or PTFE syringe for volumetric transfers.

  • Thermal Control: If the reaction requires heating, ensure the temperature is monitored strictly. Do not exceed the flash point (61 °C) unless operating under an inert atmosphere (e.g., Nitrogen or Argon).

  • Post-Operation: Seal the primary container immediately after use and store it at 2–8 °C to prevent degradation and vapor accumulation[1].

HandlingWorkflow A Pre-Operation: Hazard Assessment B Engineering Controls: Fume Hood (0.5 m/s) A->B Step 1 C PPE Verification: Gloves, Goggles, Lab Coat B->C Step 2 D Chemical Transfer: Use Glass/PTFE Syringe C->D Step 3 E Reaction/Application: Monitor Temp (<60°C) D->E Step 4 F Post-Operation: Waste Segregation E->F Step 5

Operational workflow for handling (R)-ethyl-2-hydroxypentanoate safely.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent respiratory irritation (H335) and environmental contamination.

Step-by-Step Spill Response:
  • Evacuate & Assess: Immediately clear the immediate area. Assess the volume of the spill. If the spill occurs outside a fume hood, ventilation must be maximized.

  • Respiratory Protection: Responders must don a half-mask or full-face respirator equipped with a Type ABEK (EN14387) filter before approaching the spill[1].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical binders). Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a high-density polyethylene (HDPE) or glass waste container.

  • Disposal: Label the container clearly as "Combustible Organic Waste - Contains (R)-ethyl-2-hydroxypentanoate." Route the sealed container to a certified chemical waste disposal facility for incineration[1]. Do not flush down the sink, as its limited water solubility and density (0.983 g/mL) will cause it to persist in aqueous environments[1][3].

SpillResponse Start Spill Detected: (R)-Ethyl-2-hydroxypentanoate Assess Assess Volume & Ventilation Start->Assess PPE Don PPE: ABEK Respirator & Nitrile Assess->PPE Contain Contain Spill: Use Inert Absorbent PPE->Contain Collect Collect & Transfer to Sealed Waste Container Contain->Collect Dispose Route to Chemical Waste Incineration Collect->Dispose

Spill response and disposal protocol for (R)-ethyl-2-hydroxypentanoate.

References

  • (R)-Ethyl-2-hydroxypentanoate — Chemical Substance Information . NextSDS. Available at:[Link]

  • Ethyl 2-hydroxypentanoate (YMDB01403) . Yeast Metabolome Database. Available at:[Link]

  • Ethyl 2-hydroxypentanoate | CID 96120 . PubChem. Available at:[Link]

Sources

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